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  • Product: 2-Amino-3,5-dimethylhexanoic acid
  • CAS: 2801-54-9

Core Science & Biosynthesis

Foundational

Unlocking Non-Proteinogenic Scaffolds: The Biological Activity and Therapeutic Potential of 2-Amino-3,5-dimethylhexanoic Acid Stereoisomers

Executive Summary The landscape of modern drug discovery relies heavily on the structural diversity provided by non-proteinogenic amino acids. Among these, 2-Amino-3,5-dimethylhexanoic acid (2-A-3,5-DMHA) and its hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of modern drug discovery relies heavily on the structural diversity provided by non-proteinogenic amino acids. Among these, 2-Amino-3,5-dimethylhexanoic acid (2-A-3,5-DMHA) and its hydroxylated analogs stand out as critical structural determinants in marine-derived bioactive cyclodepsipeptides[1]. Sourced primarily from marine sponges such as Homophymia sp., peptides containing specific stereoisomers of 2-A-3,5-DMHA exhibit extraordinary biological profiles, including low-nanomolar cytotoxicity against aggressive cancer cell lines and potent cytoprotective effects against HIV-1[2][3].

This technical guide provides an in-depth analysis of the stereochemical architecture, biological mechanisms, and validated experimental protocols for isolating and evaluating 2-A-3,5-DMHA stereoisomers and their parent macrocycles.

Structural Biology & Stereochemical Architecture

2-A-3,5-DMHA is a highly branched, non-canonical amino acid. Its molecular framework (C8H17NO2) contains two primary stereocenters at the C2 ( α -carbon) and C3 ( β -carbon) positions, giving rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

The Causality of Conformation

The biological activity of 2-A-3,5-DMHA is intrinsically linked to its stereochemistry. The presence of a methyl group at C3 and an isobutyl group at C5 creates immense steric bulk. When incorporated into a peptide chain, this bulk severely restricts the Ramachandran dihedral angles ( ϕ and ψ ) of the backbone.

  • Macrocyclic Rigidity: Specific stereoisomers (e.g., the 2R, 3R configuration) force the peptide into a rigid "head-to-side-chain" conformation[4].

  • Proteolytic Resistance: The outward projection of the bulky aliphatic groups shields adjacent amide bonds from enzymatic degradation, increasing the half-life of the peptide in vivo.

  • Target Affinity: The precise spatial orientation of the hydrophobic side chains is required to penetrate lipid bilayers and dock into the hydrophobic pockets of intracellular targets (such as actin filaments)[5].

Biological Activity Profiles

The incorporation of 2-A-3,5-DMHA stereoisomers into natural cyclodepsipeptides yields compounds with dual-action therapeutic potential.

Potent Cytotoxicity (Anti-Cancer)

Homophymines (A–E), which are rich in 2-A-3,5-DMHA residues, display exceptional anti-proliferative activity. They are highly active against human prostate (PC3) and ovarian (SK-OV3) adenocarcinoma cell lines, achieving IC50 values in the 2 to 100 nM range[2][3]. The stereochemical fidelity of the 2-A-3,5-DMHA residue is non-negotiable; synthetic analogs lacking this specific branching show drastically reduced target binding[6].

Cytoprotective Activity (Anti-HIV)

Beyond oncology, Homophymine A demonstrates significant cytoprotective activity against HIV-1 infection. While it shows baseline cytotoxicity to uninfected peripheral blood mononuclear cells (PBMCs) at 1.19 µM, it is nearly sixteen times more effective at protecting infected cells, with an antiviral IC50 of 75 nM[3].

Quantitative Data Summary
CompoundBiological Target / Cell LineAssay TypeEfficacy (IC50 / GI50)Key Structural Determinant
Homophymine A PC3 (Prostate Adenocarcinoma)Cytotoxicity2 – 100 nM2-A-3,5-DMHA residues
Homophymine A SK-OV3 (Ovarian Adenocarcinoma)Cytotoxicity2 – 100 nM2-A-3,5-DMHA residues
Homophymine A HIV-1 Infected PBMCCytoprotection75 nM2-A-3,5-DMHA residues
Pipecolidepsin A A549, HT29, MDA-MB-231Cytotoxicity0.60 – 1.12 µMAHDMHA (hydroxylated analog)
Pipecolidepsin B A549, HT29, MDA-MB-231Cytotoxicity0.01 – 0.04 µMAHDMHA (hydroxylated analog)

Table 1: Comparative biological activity of marine cyclodepsipeptides containing 2-A-3,5-DMHA and its analogs.

Mechanisms of Action

The biological efficacy of these stereoisomers is driven by a cascade of intracellular events. Due to their lipophilic nature, 2-A-3,5-DMHA-rich peptides easily intercalate into the cell membrane. Once internalized, they act as actin-binding agents, disrupting the cytoskeleton. This structural collapse triggers mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase-dependent apoptotic pathway[5].

Mechanism C1 Cyclodepsipeptide (2-A-3,5-DMHA) C2 Cell Membrane Penetration C1->C2 C3 Actin Cytoskeleton Disruption C2->C3 Binding C4 Mitochondrial Stress C2->C4 Depolarization C5 Apoptosis (Cancer Cell Death) C3->C5 Caspase Activation C4->C5 Cytochrome c

Apoptotic signaling pathway triggered by 2-A-3,5-DMHA-containing cyclodepsipeptides.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict controls and mechanistic rationales for each step.

Protocol 1: Isolation and Stereochemical Assignment via Marfey's Reagent

Determining the absolute configuration of 2-A-3,5-DMHA from a natural source requires precise analytical chemistry.

  • Total Acid Hydrolysis:

    • Procedure: Place 1 mg of the purified cyclodepsipeptide in a glass ampoule with 1 mL of 6N HCl. Evacuate the ampoule, seal it, and heat at 110°C for 24 hours.

    • Causality: The extreme steric bulk of the 3,5-dimethyl groups shields the adjacent amide bonds from standard enzymatic cleavage. Harsh acidic conditions are required to fully liberate the monomer. Evacuating the ampoule prevents the oxidative degradation of the amino acids during prolonged heating.

  • Derivatization with FDAA:

    • Procedure: Resuspend the hydrolysate in 50 µL of water. Add 20 µL of 1M NaHCO3 and 100 µL of 1% 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) in acetone. Incubate at 40°C for 1 hour. Quench with 20 µL of 1N HCl.

    • Causality: FDAA reacts via nucleophilic aromatic substitution with the primary amine of 2-A-3,5-DMHA. Because FDAA is enantiopure, its reaction with the amino acid generates diastereomers. This converts stereoisomers into compounds with different physicochemical properties, allowing separation on a standard achiral reverse-phase column.

  • LC-MS Analysis:

    • Procedure: Inject the derivatized mixture onto a C18 column using a linear gradient of H2O/MeCN containing 0.1% Formic Acid. Compare retention times against synthetic (2R,3R) and (2S,3S) standards.

    • Causality: Formic acid ensures the analytes remain protonated for positive-ion mode ESI-MS, ensuring high-sensitivity detection and definitive stereochemical resolution.

Workflow N1 Marine Sponge Extract (Homophymia sp.) N2 Acid Hydrolysis (6N HCl, 110°C, 24h) N1->N2 Cleaves peptide bonds N3 Derivatization with Marfey's Reagent (FDAA) N2->N3 Liberates free amino acids N4 LC-MS Analysis (Achiral C18 Phase) N3->N4 Forms UV-active diastereomers N5 Comparison with Synthetic Stereoisomer Standards N4->N5 Maps retention times

Workflow for the stereochemical elucidation of 2-A-3,5-DMHA residues.

Protocol 2: In Vitro Cytotoxicity Assay (XTT)

A self-validating system to measure the anti-proliferative effects of 2-A-3,5-DMHA stereoisomers.

  • Cell Seeding & Acclimation:

    • Procedure: Plate PC3 and SK-OV3 cells at 5×103 cells/well in 96-well plates using RPMI-1640 medium (10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

    • Causality: This acclimation period allows cells to adhere and re-enter the logarithmic phase of growth, ensuring they are metabolically active and uniformly responsive to cytotoxic agents.

  • Compound Treatment:

    • Procedure: Treat cells with serial dilutions of the peptide (0.1 nM to 10 µM) dissolved in DMSO. Ensure the final DMSO concentration in the well remains strictly <0.1%. Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle negative control.

    • Causality: Capping DMSO at 0.1% is a critical self-validating control to ensure that any observed cell death is entirely attributable to the peptide's mechanism of action, eliminating solvent-induced toxicity artifacts.

  • Viability Assessment (XTT Reduction):

    • Procedure: After 72 hours of exposure, add 50 µL of XTT/PMS reagent mixture per well. Incubate for 4 hours, then measure absorbance at 450 nm using a microplate reader.

    • Causality: Only viable cells with active mitochondrial succinate dehydrogenase can reduce the tetrazolium salt (XTT) into a highly colored, water-soluble formazan dye. The absorbance directly correlates to the number of living cells, providing a robust, quantifiable IC50 curve.

Conclusion & Future Perspectives

The stereoisomers of 2-Amino-3,5-dimethylhexanoic acid represent a masterclass in evolutionary chemical biology. By leveraging extreme steric bulk to force peptides into highly stable, bioactive conformations, nature has provided a blueprint for next-generation therapeutics. For drug development professionals, mastering the asymmetric synthesis and stereochemical incorporation of 2-A-3,5-DMHA opens new avenues for designing peptidomimetics that are both resistant to proteolytic degradation and highly specific to challenging intracellular targets like the actin cytoskeleton and viral entry proteins.

References

  • Source: nih.
  • Source: encyclopedia.
  • Source: nih.
  • Title: Homophymine A, an Anti-HIV Cyclodepsipeptide from the Sponge Homophymia sp.
  • Source: benchchem.

Sources

Exploratory

The Strategic Integration of 2-Amino-3,5-dimethylhexanoic Acid in Peptide Therapeutics

Executive Summary The transition from traditional small molecules to peptide-based therapeutics is often bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and suboptimal rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from traditional small molecules to peptide-based therapeutics is often bottlenecked by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation and suboptimal receptor affinity. The incorporation of non-proteinogenic α-amino acids is a frontline strategy to overcome these limitations. 2-Amino-3,5-dimethylhexanoic acid , a highly specialized aliphatic amino acid, serves as a critical building block in modern chemical biology. By combining the β-branching of isoleucine with the extended hydrophobic bulk of homoleucine, this compound introduces profound conformational constraints and steric shielding, making it an invaluable asset for drug development professionals designing next-generation peptidomimetics [2].

Structural Causality and Physiochemical Profiling

To understand the utility of 2-amino-3,5-dimethylhexanoic acid, one must analyze its unique side-chain architecture. Standard branched-chain amino acids (BCAAs) like leucine possess a γ-branch, leaving the β-carbon unhindered. Isoleucine possesses a β-branch but lacks extended reach.

2-Amino-3,5-dimethylhexanoic acid bridges this gap. Its side chain ( −CH(CH3​)−CH2​−CH(CH3​)2​ ) features a methyl group at the C3 (β) position and an isobutyl termination at the C5 (δ) position.

The Causality of Conformation
  • Steric Clash (The β-Methyl Effect): The presence of the β-methyl group severely restricts the rotation around the Cα​−Cβ​ bond ( χ1​ dihedral angle). This steric bulk prevents the peptide backbone from adopting extended, flexible conformations, instead forcing it into pre-organized secondary structures such as β-turns or stable α-helices.

  • Hydrophobic Anchoring: The extended δ-isopropyl group provides a massive lipophilic surface area. When incorporated into a peptide ligand, this side chain acts as a hydrophobic anchor, deeply burying into lipophilic pockets of G-protein-coupled receptors (GPCRs) or protein-protein interaction (PPI) interfaces, thereby reducing the entropic penalty of binding [3].

Quantitative Data Summary

The following table summarizes the core physiochemical properties of 2-amino-3,5-dimethylhexanoic acid, which dictate its behavior in solution and during solid-phase synthesis [1].

PropertyValueSource / Rationale
IUPAC Name 2-Amino-3,5-dimethylhexanoic acidPubChem CID 314102
Molecular Formula C8​H17​NO2​ PubChem CID 314102
Molecular Weight 159.23 g/mol PubChem CID 314102
Exact Mass 159.1259 DaPubChem CID 314102
XLogP3 -0.9Indicates moderate hydrophilicity of the free acid [1]
Topological Polar Surface Area 63.3 ŲStandard for free α-amino acids [1]
Stereocenters 2 (C2, C3)Requires stereoselective synthesis (e.g., Evans' auxiliary)

Pharmacological Impact: Proteolytic Shielding

A primary failure point for natural peptides is their susceptibility to exopeptidases and endopeptidases (e.g., leucine aminopeptidase). The incorporation of 2-amino-3,5-dimethylhexanoic acid acts as a physical shield. The bulky β-methyl group physically blocks the active site of metalloproteases from coordinating with the peptide bond's carbonyl oxygen. This mechanism has been successfully leveraged in the design of transforming growth factor-beta (TGF-β) mimics and amidino-substituted inhibitors, extending their in vivo half-life from minutes to hours [2][3].

G A 2-Amino-3,5-dimethylhexanoic Acid Incorporation B Steric Hindrance at β-Carbon A->B C Conformational Constraint (χ1 angle) B->C D Proteolytic Shielding B->D E Enhanced Receptor Affinity (Hydrophobic) C->E F Prolonged In Vivo Therapeutic Half-Life D->F E->F

Logical flow from structural modification to therapeutic outcome.

Experimental Methodology: Fmoc-SPPS Incorporation

Because of the extreme steric hindrance at the β-carbon, standard Solid-Phase Peptide Synthesis (SPPS) coupling reagents (such as HBTU or TBTU) are insufficient and will result in significant deletion sequences. The protocol below is a self-validating system engineered specifically for sterically demanding non-proteinogenic amino acids.

Step-by-Step Workflow for Sterically Hindered Coupling

Objective: Achieve >99% coupling efficiency of Fmoc-2-amino-3,5-dimethylhexanoic acid onto a resin-bound peptide chain.

  • Resin Preparation & Swelling:

    • Action: Suspend Rink Amide AM resin (loading 0.6 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the exposure of reactive amine sites to the bulky incoming amino acid.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).

  • Pre-Activation (Critical Step):

    • Action: In a separate vial, dissolve 4.0 equivalents of Fmoc-2-amino-3,5-dimethylhexanoic acid, 3.9 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and 8.0 equivalents of N,N-diisopropylethylamine (DIPEA) in minimal DMF. Stir for exactly 3 minutes.

    • Causality: HATU is mandatory here. The nitrogen at position 7 of the azabenzotriazole ring exerts a neighboring group effect, acting as an internal base to accelerate the aminolysis of the active ester. Pre-activation ensures the highly reactive O-At ester is fully formed before encountering the sterically restricted resin-bound amine.

  • Double Coupling:

    • Action: Transfer the pre-activated solution to the resin. Agitate at room temperature for 2 hours. Drain, and immediately repeat Step 3 and Step 4 (Double Coupling).

    • Causality: The restricted trajectory of the incoming nucleophile means a single coupling often stalls at ~90% conversion. A fresh influx of activated ester drives the reaction to completion.

  • Capping:

    • Action: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes.

    • Causality: Any trace unreacted amines (due to steric clash) must be acetylated. This prevents them from reacting in subsequent cycles, which would create n−1 deletion impurities that are notoriously difficult to separate via HPLC.

  • Global Cleavage:

    • Action: Cleave the final peptide using a cocktail of TFA/Triisopropylsilane (TIS)/ H2​O (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.

SPPS_Workflow Start Solid Support (Rink Amide Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect PreActivate Pre-Activation of 2-Amino-3,5-dimethylhexanoic acid (HATU / DIPEA / 3 mins) Deprotect->PreActivate Couple Double Coupling (2 hours per cycle) PreActivate->Couple Cap Capping of Unreacted Amines (Ac2O / Pyridine) Couple->Cap Cap->Deprotect Next Amino Acid Cleave Global Cleavage & Deprotection (TFA / TIS / H2O) Cap->Cleave Sequence Complete

Fmoc-SPPS workflow optimized for sterically hindered non-proteinogenic amino acids.

Conclusion

The strategic insertion of 2-amino-3,5-dimethylhexanoic acid into peptide backbones represents a masterclass in chemical biology. By understanding the causality between its β-methylated, extended aliphatic structure and the resulting physiochemical constraints, researchers can rationally design peptides that bypass traditional pharmacokinetic limitations. When coupled with rigorous, optimized SPPS protocols utilizing high-efficiency activating agents like HATU, this non-proteinogenic amino acid becomes a highly reliable tool for developing potent, enzymatically stable therapeutics.

References

  • 2-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | CID 314102 PubChem, National Center for Biotechnology Information URL:[Link]

  • Therapeutic compositions and methods using transforming growth factor-beta mimics (US20060293228A1)
  • Inhibiteurs amidino et guanidino substitues (WO1996012499A1)
Foundational

Unveiling the Chemical Biology of 2-Amino-3,5-dimethylhexanoic Acid: Discovery, Synthesis, and Therapeutic Applications

Executive Summary As modern drug development pivots toward highly stable, constrained peptidomimetics, the strategic incorporation of non-proteinogenic amino acids has become paramount. 2-Amino-3,5-dimethylhexanoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development pivots toward highly stable, constrained peptidomimetics, the strategic incorporation of non-proteinogenic amino acids has become paramount. 2-Amino-3,5-dimethylhexanoic acid (also known as 3,5-dimethylnorleucine; CAS: 2801-54-9) stands out as a critical building block in this domain[1]. With a molecular weight of 159.23 g/mol and a highly branched aliphatic side chain, this unnatural branched-chain amino acid (BCAA) is engineered to impart massive steric shielding to peptide backbones[1]. This whitepaper provides an in-depth technical analysis of its historical context, structural properties, asymmetric synthesis protocols, and its transformative role in modern therapeutics.

Historical Context: Rational Design Over Natural Isolation

Unlike many standard amino acids that were discovered via the isolation and hydrolysis of natural proteins, the "discovery" of 2-amino-3,5-dimethylhexanoic acid is deeply rooted in the rational design of synthetic chemical biology[2].

Historically, natural BCAAs like L-leucine and L-isoleucine were utilized in peptide therapeutics to drive hydrophobic interactions and receptor binding. However, their natural architectures are highly susceptible to enzymatic degradation by endogenous exopeptidases and endopeptidases. To overcome this critical pharmacokinetic liability, medicinal chemists conceptualized highly branched synthetic analogs. By introducing additional methyl branching at both the C3 and C5 positions, researchers created a compound that mimics the hydrophobic profile of leucine but provides a profound steric clash against protease active sites. Today, its history is largely defined by its availability as an elite building block for chemical synthesis and its integration into next-generation peptide drugs[2].

Chemical Architecture and Quantitative Properties

The structural uniqueness of 2-amino-3,5-dimethylhexanoic acid lies in its stereochemical complexity. The molecule features a hexanoic acid backbone with an α -amino group at C2 and methyl substitutions at C3 and C5. The presence of chiral centers at C2 and C3 necessitates highly controlled asymmetric synthesis to isolate specific diastereomers for biological evaluation.

Table 1: Comparative Physicochemical Properties of Branched-Chain Amino Acids

To understand the causality behind selecting 2-amino-3,5-dimethylhexanoic acid over natural counterparts, we must compare their physicochemical profiles:

Amino AcidMolecular Weight ( g/mol )Side-Chain StructureNumber of StereocentersProteolytic Stability (Relative)
L-Leucine 131.17Isobutyl1Low
L-Isoleucine 131.17sec-Butyl2Moderate
L-Norleucine 131.17n-Butyl1Low
2-Amino-3,5-dimethylhexanoic acid 159.231,3-Dimethylbutyl2High

Synthetic Methodologies: Asymmetric Alkylation Protocol

The synthesis of enantiopure 2-amino-3,5-dimethylhexanoic acid requires sophisticated stereocontrol. The most robust method utilizes an 3 approach[3]. This protocol is a self-validating system, ensuring high diastereomeric excess (de > 98%).

Step-by-Step Methodology
  • Preparation of the Chiral Enolate:

    • Protocol: Dissolve a chiral glycine equivalent (e.g., an azidoacetyl oxazolidinone chiral auxiliary) in anhydrous THF under an argon atmosphere. Cool the system to -78°C. Add 1.05 equivalents of Lithium diisopropylamide (LDA) dropwise.

    • Causality: LDA is a bulky, non-nucleophilic base. At -78°C, it selectively deprotonates the α -carbon to form the kinetic Z-enolate. The ultra-low temperature is critical to prevent epimerization of the chiral auxiliary.

  • Stereoselective Alkylation:

    • Protocol: Introduce the electrophile, 2-bromo-4-methylpentane (CAS: 30310-22-6), slowly to the enolate solution at -78°C, then allow it to gradually warm to room temperature[4].

    • Causality: The steric bulk of the oxazolidinone auxiliary shields one face of the enolate. The electrophile is forced to attack from the less hindered face, dictating the stereochemistry of the newly formed C-C bond at the C3 position.

  • Cleavage of the Chiral Auxiliary & Reduction:

    • Protocol: Treat the alkylated intermediate with LiOH and H2​O2​ in a THF/water mixture at 0°C. Following hydrolysis, reduce the azide to an amine using H2​ over a Pd/C catalyst.

    • Causality: The addition of H2​O2​ leverages the α -effect, drastically increasing the nucleophilicity of the hydroxide ion. This allows for rapid, selective cleavage of the auxiliary at low temperatures, completely avoiding the racemization of the sensitive α -stereocenter[3].

  • Validation:

    • Protocol: Confirm structural integrity via 1H -NMR (monitoring the distinct doublet-of-doublets of the C3/C5 methyl protons) and chiral HPLC to validate enantiomeric purity.

G N1 Chiral Glycine Equivalent (Azidoacetyl Oxazolidinone) N2 Kinetic Enolate Formation (LDA, -78°C) N1->N2 Deprotonation N3 Stereoselective Alkylation (2-Bromo-4-methylpentane) N2->N3 C-C Bond Formation N4 Auxiliary Cleavage & Reduction (LiOH/H2O2, then H2/Pd-C) N3->N4 Hydrolysis & Azide Reduction N5 Enantiopure Product: 2-Amino-3,5-dimethylhexanoic acid N4->N5 Isolation

Experimental workflow for the asymmetric synthesis of 2-Amino-3,5-dimethylhexanoic acid.

Applications in Drug Development

The primary utility of 2-amino-3,5-dimethylhexanoic acid lies in its ability to modulate the biological activity and pharmacokinetic (PK) profile of therapeutic peptides.

Proteolytic Shielding Mechanism

When incorporated into a peptide backbone, the 1,3-dimethylbutyl side chain creates a dense steric cloud. Exopeptidases, which typically cleave standard peptide bonds by accessing the amide carbonyl, are physically blocked from the active site.

Shielding Peptide Therapeutic Peptide Unnatural 3,5-Dimethylnorleucine Residue Peptide->Unnatural Contains Steric Steric Clash (C3/C5 Methyls) Unnatural->Steric Induces Protease Protease Active Site Protease->Unnatural Targets Cleavage Steric->Protease Blocks Access Stable Enhanced PK Profile Steric->Stable Results In

Mechanism of proteolytic shielding induced by the 3,5-dimethyl substitution.

TGF- β Mimicry and Cytomodulins

A prominent application of this compound is found in the development of Transforming Growth Factor-beta (TGF- β ) mimics. According to 5, 2-amino-3,5-dimethylhexanoic acid is utilized as a highly hydrophobic, uncharged polar R-group substitute in "cytomodulin" peptides[5]. These peptides are engineered to elicit specific TGF- β effects, such as the inhibition of DNA synthesis in epithelial cells or the modulation of tissue growth, without the massive molecular weight and instability of the full recombinant TGF- β protein[5]. The unnatural BCAA ensures that the cytomodulin remains active in culture for prolonged periods.

Pathway Mimic Cytomodulin Peptide (BCAA Modified) Receptor TGF-β Receptor Mimic->Receptor Binds Smad Smad2/3 Activation Receptor->Smad Phosphorylates Nucleus Nuclear Translocation Smad->Nucleus Migrates Gene Target Gene Expression Nucleus->Gene Modulates

TGF- β mimetic signaling pathway modulated by synthetic cytomodulin peptides.

Conclusion

2-Amino-3,5-dimethylhexanoic acid represents a triumph of rational chemical design over natural limitations. By meticulously engineering the steric and hydrophobic properties of the aliphatic side chain, researchers have unlocked a powerful tool for stabilizing peptide therapeutics. As asymmetric synthesis protocols continue to scale, the integration of such highly branched non-proteinogenic amino acids will remain a cornerstone of next-generation drug discovery.

References

  • PubChem - 2-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | CID 314102.
  • Benchchem - 2-Amino-3,4-dimethylhexanoic acid (Historical Context & Synthesis).
  • -Amino Alcohols with 1,1′-Carbonyldiimidazole (Solid/Solution Phase Evans' Alkylation).
  • Google Patents - US20060293228A1: Therapeutic compositions and methods using transforming growth factor-beta mimics.

Sources

Exploratory

Engineering Peptidomimetics: The Role of 2-Amino-3,5-dimethylhexanoic Acid as a Chiral Building Block

Executive Summary In the landscape of modern drug discovery, unnatural amino acids (UAAs) serve as the architectural foundation for advanced peptidomimetics. 2-Amino-3,5-dimethylhexanoic acid (CAS: 2801-54-9) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, unnatural amino acids (UAAs) serve as the architectural foundation for advanced peptidomimetics. 2-Amino-3,5-dimethylhexanoic acid (CAS: 2801-54-9) is a highly specialized, non-proteinogenic aliphatic amino acid[1]. Structurally related to leucine and isoleucine, it features a branched aliphatic side chain with two distinct chiral centers (C2 and C3). When incorporated into a peptide backbone, this compound introduces profound steric bulk and lipophilicity, restricting the conformational space of the resulting molecule. This structural rigidity is highly prized in medicinal chemistry, as it drastically enhances proteolytic stability and locks the peptide into bioactive conformations for optimal receptor binding[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond theoretical properties, providing actionable, causality-driven protocols for the asymmetric synthesis and solid-phase integration of this critical chiral building block.

Structural & Physicochemical Profiling

Understanding the physicochemical descriptors of 2-amino-3,5-dimethylhexanoic acid is a prerequisite for predicting its behavior during synthesis and biological application. The molecule contains two chiral centers at the α-carbon (C2) and β-carbon (C3), resulting in four possible stereoisomers (e.g., the (2S) isomer, CAS: 910891-89-3)[2]. The C5 position, bonded to two identical methyl groups, is achiral.

Table 1: Key Physicochemical & Structural Descriptors

PropertyDescriptor / Value
IUPAC Name 2-amino-3,5-dimethylhexanoic acid
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
Exact Mass 159.1259 Da
SMILES String CC(C)CC(C)C(C(=O)O)N
XLogP3 (Lipophilicity) -0.9
Topological Polar Surface Area 63.3 Ų
Chiral Centers 2 (C2, C3)

Data aggregated from the3[3] and 2[2].

Strategic Asymmetric Synthesis: Causality & Protocol

To utilize this compound effectively, stereochemical fidelity at the α- and β-carbons is non-negotiable. Achieving enantiopure 2-amino-3,5-dimethylhexanoic acid requires sophisticated asymmetric techniques[1]. We employ an Evans' asymmetric alkylation strategy.

The Causality of the Chiral Auxiliary: The bulky nature of the 3,5-dimethyl group requires a rigid chiral environment to dictate facial selectivity during enolate formation. An Evans oxazolidinone auxiliary acts as a steric wall. It shields one face of the enolate, forcing the incoming electrophile (isobutyl iodide) to attack exclusively from the less hindered trajectory. This thermodynamic control ensures a diastereomeric excess (d.e.) exceeding 95%[1].

Self-Validating Protocol: Stereoselective Alkylation
  • Enolate Formation: Dissolve the Evans oxazolidinone-derivatized glycine precursor in anhydrous THF at -78°C under an argon atmosphere. Add LiHMDS dropwise.

    • Scientific Rationale: The cryogenic temperature suppresses racemization, while LiHMDS provides the exact pKa needed to deprotonate the α-carbon without acting as a nucleophile against the auxiliary.

  • Alkylation: Introduce 1-iodo-2-methylpropane (isobutyl iodide) to the reaction mixture and allow it to slowly warm to -20°C.

    • Scientific Rationale: The chiral auxiliary blocks the Re-face, forcing the electrophile to attack from the Si-face, establishing the desired C3 stereocenter.

  • Auxiliary Cleavage: Quench the reaction with saturated NH4Cl. Cleave the auxiliary using LiOH/H2O2 in a THF/H2O mixture.

    • Scientific Rationale: The addition of hydrogen peroxide accelerates the hydrolysis of the sterically hindered imide bond while completely suppressing endocyclic cleavage, preserving the newly formed stereocenter.

  • In-Process Validation: Analyze the crude product via Chiral Stationary Phase (CSP) HPLC.

    • Validation Check: Do not proceed to crystallization unless the chromatogram confirms >95% d.e.

AsymmetricSynthesis N1 Glycine Enolate Equivalent N3 Diastereoselective Alkylation N1->N3 Base activation N2 Evans Oxazolidinone (Chiral Auxiliary) N2->N3 Stereocontrol N4 Auxiliary Cleavage (LiOH / H2O2) N3->N4 HPLC Validation (>95% d.e.) N5 Enantiopure 2-Amino-3,5- dimethylhexanoic acid N4->N5 Product Isolation

Fig 1. Stereocontrolled asymmetric synthesis workflow using an Evans chiral auxiliary.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Coupling β-branched amino acids like 2-amino-3,5-dimethylhexanoic acid presents significant kinetic hurdles during Solid-Phase Peptide Synthesis (SPPS). The methyl group at the C3 position creates a steric shield around the α-amine, drastically reducing its nucleophilicity and making standard coupling protocols prone to failure.

The Causality of Coupling Reagent Selection: Standard carbodiimides (like DIC) or benzotriazole-based reagents (like HBTU) are insufficient for this level of steric hindrance. HATU must be selected. HATU generates a highly reactive 7-aza-OBt ester intermediate. The nitrogen atom in the pyridine ring of HATU provides a neighboring-group effect, acting as an internal base that accelerates the acylation of the hindered amine.

Table 2: Coupling Reagent Efficacy for β-Branched UAAs

Coupling ReagentActive IntermediateSteric ToleranceTypical Yield (2h)
DIC / HOBt OBt EsterLow< 40%
HBTU / DIPEA OBt EsterModerate60 - 70%
HATU / DIPEA 7-aza-OBt EsterHigh> 95%
Self-Validating Protocol: Optimized SPPS Coupling
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-Activation: Pre-activate Fmoc-2-amino-3,5-dimethylhexanoic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for exactly 3 minutes.

    • Scientific Rationale: A slight stoichiometric deficit of HATU prevents capping of the resin-bound amine by unreacted coupling reagent.

  • Coupling: Add the activated UAA to the resin and agitate for 2 hours at room temperature.

  • In-Process Validation: Perform a Kaiser test on a micro-cleaved sample of resin.

    • Validation Check: If the beads remain colorless/yellow, the coupling is complete. If the beads turn blue (indicating unreacted primary amines due to steric hindrance), perform a mandatory double-coupling cycle before proceeding to the capping step with acetic anhydride.

SPPSWorkflow R1 Solid Support Resin (Rink Amide) R2 Fmoc Deprotection (20% Piperidine) R1->R2 R3 Sterically Hindered Coupling (Fmoc-UAA + HATU/DIPEA) R2->R3 Free Amine R4 On-Resin Validation (Kaiser Test) R3->R4 Amide Bond Formation R4->R3 Positive Result (Re-couple) R5 Global Cleavage (TFA/TIPS/H2O) R4->R5 Negative Result (Complete)

Fig 2. Optimized Solid-Phase Peptide Synthesis (SPPS) cycle for sterically hindered UAAs.

Conclusion

The integration of 2-amino-3,5-dimethylhexanoic acid into drug discovery pipelines exemplifies the intersection of complex organic synthesis and rational drug design. By strictly controlling the stereochemistry via asymmetric alkylation and overcoming the inherent kinetic barriers of β-branched coupling via 7-aza-OBt active esters, researchers can successfully leverage this chiral building block to synthesize highly stable, conformationally restricted peptidomimetics.

References

  • PubChem . "2-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | CID 314102". National Institutes of Health (nih.gov). 3

  • Benchchem . "2-Amino-3,5-dimethylhexanoic acid | 2801-54-9". Benchchem.com.1

  • BLD Pharm . "910891-89-3 | (2S)-2-Amino-3,5-dimethylhexanoic acid". BLDpharm.com.2

Sources

Foundational

The Next Generation of Plant Elicitors: 2-Amino-3,5-dimethylhexanoic Acid and Branched-Chain Analogs in Crop Protection

Executive Summary: The Shift Toward Non-Proteinogenic Elicitors Modern agricultural science is undergoing a paradigm shift from direct-acting synthetic pesticides to Plant Resistance Inducers (PRIs), also known as plant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Shift Toward Non-Proteinogenic Elicitors

Modern agricultural science is undergoing a paradigm shift from direct-acting synthetic pesticides to Plant Resistance Inducers (PRIs), also known as plant elicitors. These molecules do not kill pathogens directly; instead, they prime the plant's innate immune system, offering broad-spectrum, environmentally sustainable protection.

Among the most promising novel PRIs are non-proteinogenic branched-chain amino acids. While 2-Amino-3-methylhexanoic acid (AMHA) has been definitively identified as a naturally occurring elicitor produced by filamentous fungi[1], its structural analogs, specifically 2-Amino-3,5-dimethylhexanoic acid (ADMHA) ([2]), are emerging as highly potent synthetic and semi-synthetic alternatives. The addition of a methyl group at the 5-position creates unique steric properties that prevent the molecule from being mistakenly incorporated into primary plant proteins. This allows ADMHA to accumulate in the cytosol and act exclusively as a high-affinity signaling molecule, triggering robust resistance against both biotic (pathogens) and abiotic (temperature) stresses[3].

Structural Biology & Stereochemical Fidelity

2-Amino-3,5-dimethylhexanoic acid ( C8​H17​NO2​ , Molecular Weight: 159.23 g/mol ) features multiple chiral centers[2]. In drug and agrochemical development, stereochemical fidelity is not merely a manufacturing metric—it is the fundamental determinant of biological efficacy[4].

The biological activity of branched-chain amino acid elicitors is highly stereospecific. Receptors in the plant cell membrane—likely Glutamate Receptor-Like channels (GLRs)—are chiral environments. Research on related AMHA-class molecules demonstrates that the (2S, 3S) configuration is strictly required to initiate the Nitric Oxide (NO) and Calcium ( Ca2+ ) signaling cascades[1]. When synthesizing ADMHA for field or laboratory use, researchers must utilize naturally occurring amino acids as chiral templates to ensure the correct spatial orientation of the 3,5-dimethyl groups, maximizing receptor binding affinity without triggering phytotoxic hypersensitive responses[3].

Mechanistic Pathways of Induced Resistance

The application of ADMHA and its analogs does not exert direct antimicrobial or antifungal activity in vitro[3]. Instead, it reprograms the plant's transcriptional landscape. As illustrated in the pathway below, the elicitor initiates a cascade that stabilizes cellular redox states and fortifies physical barriers.

Key mechanistic highlights include:

  • Ascorbate-Glutathione (AsA-GSH) Cycle Activation: Upregulates antioxidant enzymes (CAT, POD, SOD) to neutralize Reactive Oxygen Species (ROS) like H2​O2​ and O2−​ , which are highly destructive during cold and heat stress[5].

  • GST Upregulation: In models like the tea plant (Camellia sinensis), elicitors of this class specifically upregulate CsGSTU7, a critical Glutathione S-transferase that mitigates chilling injury and protects chloroplast thylakoid membranes[5].

  • Osmotic Adjustment: Triggers the accumulation of proline and soluble sugars, maintaining cellular turgor pressure during extreme temperature fluctuations[6].

Pathway A ADMHA Application (Elicitor Signal) B Receptor Recognition & Nitric Oxide (NO) Signaling A->B C Transcriptional Reprogramming (Defense Gene Activation) B->C D Ascorbate-Glutathione Cycle Activation C->D E GST Upregulation (e.g., CsGSTU7) C->E F Osmotic Adjustment (Proline & Soluble Sugars) C->F G ROS Scavenging (↓ H2O2, ↓ O2-) D->G E->G H Broad-Spectrum Plant Resistance (Biotic & Abiotic Stress Tolerance) F->H G->H

Fig 1. Signal transduction pathway of ADMHA-mediated plant resistance.

Quantitative Efficacy Across Stress Models

Extensive profiling of AMHA-class elicitors reveals a dose-dependent, hormetic response. Concentrations between 100 nM and 1000 nM are optimal; they saturate receptor sites to induce Systemic Acquired Resistance (SAR) without crossing the threshold into autotoxicity. The table below summarizes the quantitative physiological markers and outcomes across various stress models[1][5][6].

Stress TypePathogen / ConditionPlant ModelOptimal Conc.Key Physiological MarkersEfficacy Outcome
Biotic Powdery Mildew (B. graminis)Wheat100 nM↓ Fungal haustoria formationSuppressed fungal growth via indirect immune response[3].
Biotic Bacterial Speck (P. syringae)Arabidopsis100 nM↑ NO signaling, ↑ Salicylic acidReduced bacterial titer, prevented leaf chlorosis[1].
Abiotic Cold Stress (–4°C)Tea Plant100 - 1000 nM↑ CsGSTU7, ↑ FV/FM, ↓ H2​O2​ Mitigated chilling injury, stabilized photosynthesis[5].
Abiotic Heat Stress (42–45°C)Tomato, Bentgrass100 nM↑ Proline, ↑ Soluble proteinsMaintained erect stems, reduced heat injury index[6].

Self-Validating Experimental Methodologies

To ensure scientific integrity, experimental protocols for evaluating ADMHA must be designed as self-validating systems . This means incorporating internal genetic and biochemical controls that prove the observed effects are genuinely due to elicitor-mediated immune priming, rather than direct toxicity or experimental artifacts.

Protocol A: Biotic Stress Evaluation (Powdery Mildew Resistance)

Causality Focus: Differentiating direct fungicidal activity from host-mediated immune priming.

  • Plant Cultivation & Genotype Selection: Grow wild-type wheat seedlings alongside a susceptible mutant line deficient in Salicylic Acid (SA) signaling. Self-Validation Checkpoint: If ADMHA protects the wild-type but fails to protect the SA-deficient mutant, it proves the compound acts exclusively as an immune elicitor rather than a direct fungicide.

  • Formulation & Pretreatment: Prepare a 100 nM ADMHA solution containing 0.02% Tween-20[6]. Causality: Tween-20 is a non-ionic surfactant critical for breaking the surface tension of the hydrophobic leaf cuticle, ensuring uniform droplet spreading and optimal stomatal penetration. Spray plants 24 hours prior to inoculation.

  • Pathogen Inoculation: Dust leaves uniformly with Blumeria graminis f. sp. tritici conidia.

  • Microscopic & Phenotypic Scoring: At 72 hours post-inoculation, stain leaves with Trypan Blue to visualize fungal haustoria and dead plant cells. Quantify the reduction in successful fungal penetration events compared to the mock-treated control.

Protocol B: Abiotic Stress Evaluation (Chilling Injury Mitigation)

Causality Focus: Validating chloroplast protection via redox stabilization.

  • Elicitor Priming: Spray 4-week-old tea plants (Camellia sinensis) with 100 nM ADMHA[6]. Allow 48 hours for transcriptional reprogramming.

  • Cold Stress Induction: Transfer plants to a controlled environment chamber set to –4°C for 9 hours[5].

  • Photosynthetic Integrity Assay (FV/FM): Measure the maximum quantum yield of photosystem II using a fluorometer. Causality: Chilling directly damages thylakoid membranes. Maintaining a high FV/FM ratio proves that ADMHA's ROS scavenging actively protects the photosynthetic apparatus from oxidative degradation[5].

  • Biochemical Validation: Harvest leaf tissue to quantify Malondialdehyde (MDA) levels (a marker of lipid peroxidation) and perform RT-qPCR to confirm the upregulation of the CsGSTU7 gene[5].

Workflow S1 Plant Cultivation (Include Mutant Controls) S2 ADMHA Pretreatment (100 nM + 0.02% Tween-20) S1->S2 S3 Stress Induction (Pathogen or Chilling) S2->S3 S4 Phenotypic Scoring (FV/FM, Trypan Blue) S3->S4 S5 Biochemical Assays (ROS, GST, RT-qPCR) S4->S5

Fig 2. Self-validating experimental workflow for ADMHA elicitor efficacy.

Translational Implications for Agrochemical Development

For drug development professionals and agrochemical formulators, ADMHA represents a highly stable, low-molecular-weight active ingredient. Unlike protein-based elicitors (e.g., Harpin proteins) which are susceptible to rapid field degradation via UV exposure and environmental proteases, ADMHA's non-proteinogenic, branched-chain structure renders it highly resistant to enzymatic cleavage[3].

Future formulation strategies should focus on microencapsulation or co-formulation with humic acids to further extend its half-life on the leaf surface, ensuring prolonged receptor engagement and maximizing crop yield resilience in the face of escalating global climate volatility.

References

  • "2-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | CID 314102", PubChem, National Institutes of Health. URL:[Link]

  • "Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack", International Journal of Molecular Sciences (PubMed Central). URL:[Link]

  • "Boosting tea plant survival: AMHA activates a powerful defense against chilling damage", Horticulture Research / EurekAlert. URL:[Link]

  • "Induction of resistance to high temperature by AMHA in plant seedlings", ResearchGate. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Physicochemical Profiling and Analytical Validation of 2-Amino-3,5-dimethylhexanoic Acid

Executive Summary In the landscape of non-canonical amino acids, 2-Amino-3,5-dimethylhexanoic acid represents a highly specialized aliphatic building block utilized in advanced peptide synthesis, peptidomimetic drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of non-canonical amino acids, 2-Amino-3,5-dimethylhexanoic acid represents a highly specialized aliphatic building block utilized in advanced peptide synthesis, peptidomimetic drug design, and metabolic research. The incorporation of bulky, branched aliphatic side chains into peptide backbones significantly alters the steric hindrance and proteolytic stability of the resulting macromolecules. This technical whitepaper provides an authoritative overview of its molecular characteristics, synthetic methodologies, and self-validating analytical protocols designed for rigorous laboratory environments.

Structural and Physicochemical Profiling

The structural integrity of 2-Amino-3,5-dimethylhexanoic acid is defined by its branched aliphatic side chain, which introduces significant hydrophobicity and steric bulk. Understanding its exact molecular weight and formula is the first critical step in stoichiometric calculations for solid-phase peptide synthesis (SPPS).

According to the National Center for Biotechnology Information (PubChem), the compound possesses the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol [1].

Quantitative Data Summary

The following table consolidates the essential chemical identifiers and physicochemical properties required for precise experimental design[1][2][3]:

PropertyValueScientific Relevance
Molecular Formula C8H17NO2Defines elemental composition for mass spectrometry (MS) validation.
Molecular Weight 159.23 g/mol Critical for calculating molar equivalents in coupling reactions.
Monoisotopic Mass 159.1259 DaEssential for high-resolution mass spectrometry (HRMS) calibration.
IUPAC Name 2-amino-3,5-dimethylhexanoic acidStandardized nomenclature for regulatory documentation.
SMILES CC(C)CC(C)C(C(=O)O)NUsed for computational modeling and cheminformatics.
General CAS RN 2801-54-9Primary registry number for the racemic mixture.
Stereospecific CAS 910891-89-3 (2S); 1868414-86-1 (2R)Required for stereoselective synthesis and chiral chromatography.

Synthetic Pathways & Mechanistic Causality

The synthesis of branched non-canonical amino acids often relies on modified Strecker amino acid synthesis or asymmetric alkylation of glycine equivalents. The causality behind choosing a Strecker-type synthesis lies in its scalability and the direct conversion of an aldehyde precursor into an alpha-amino acid.

By utilizing 2,4-dimethylpentanal as the starting aliphatic aldehyde, the reaction with ammonium chloride and sodium cyanide yields an aminonitrile intermediate. The mechanistic necessity of the subsequent acidic hydrolysis is to convert the nitrile group (-C≡N) into a carboxylic acid (-COOH), thereby finalizing the amino acid structure.

G A Aldehyde Precursor (2,4-dimethylpentanal) B Strecker Reaction (NH4Cl + NaCN) A->B Imine Formation C Intermediate (Aminonitrile) B->C Cyanide Addition D Acidic Hydrolysis (HCl / H2O, Heat) C->D Nitrile Hydration E 2-Amino-3,5-dimethylhexanoic acid (C8H17NO2) D->E Product Isolation

Fig 1: Mechanistic workflow for the Strecker synthesis of 2-Amino-3,5-dimethylhexanoic acid.

Analytical Validation Protocol (LC-MS)

To ensure the trustworthiness of the synthesized or procured compound, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol must be employed. This ensures that the exact mass (159.1259 Da) matches the theoretical value and confirms the absence of isobaric impurities[3].

Step-by-Step Methodology: LC-MS Purity Validation
  • Sample Preparation:

    • Action: Dissolve 1.0 mg of 2-Amino-3,5-dimethylhexanoic acid in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ adduct (m/z ~160.13) required for positive ion mode electrospray ionization (ESI+)[3].

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The branched aliphatic chain makes the molecule highly retained on a non-polar C18 stationary phase; the gradient ensures sharp peak elution and separation from highly polar synthetic byproducts.

  • Mass Spectrometric Detection:

    • Action: Operate the mass spectrometer in ESI+ mode. Scan range: m/z 50 to 500.

    • Causality: Validates the presence of the [M+H]+ peak at 160.13 m/z. A secondary self-validation step involves looking for the[M+Na]+ adduct at 182.11 m/z to confirm the molecular ion identity[3].

  • Data Analysis & Integration:

    • Action: Integrate the area under the curve (AUC) for the primary UV peak (typically at 210 nm for the amide/carboxyl absorbance) and correlate it with the extracted ion chromatogram (EIC) for m/z 160.13.

    • Causality: UV integration provides quantitative purity, while the EIC provides qualitative structural confirmation, creating a closed-loop validation system.

References

  • PubChem. "2-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | CID 314102". National Center for Biotechnology Information. Available at:[Link]

  • PubChemLite. "2-amino-3,5-dimethylhexanoic acid hydrochloride (C8H17NO2)". Luxembourg Centre for Systems Biomedicine. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of (2S,3S)-2-Amino-3-methylhexanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scientific Context & Target Significance (2S,3S)-2-amino-3-methylhexanoic acid, commonly referred to as β-methylnorleucine, is a non-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Scientific Context & Target Significance

(2S,3S)-2-amino-3-methylhexanoic acid, commonly referred to as β-methylnorleucine, is a non-proteinogenic chiral amino acid characterized by a six-carbon aliphatic backbone with a methyl branch at the β-position[1]. As a structural analog of isoleucine, it has garnered significant attention in both agrochemistry and drug discovery. Recent studies have identified it as a potent capable of inducing resistance against extreme temperature stress and pathogen attacks[2]. Furthermore, its precise stereochemistry makes it a critical ligand for probing hydrophobic amino acid binding pockets, such as the[3].

The fundamental synthetic challenge lies in the precise stereocontrol of two adjacent chiral centers (C2 and C3) on a flexible aliphatic chain. This Application Note details three validated, scalable methodologies to achieve high enantiomeric and diastereomeric purity[4].

Physicochemical & Analytical Profile

To ensure accurate characterization during synthesis, the foundational physicochemical properties of the target molecule are summarized below[5],[6]:

PropertyValue / Description
IUPAC Name (2S,3S)-2-amino-3-methylhexanoic acid
Common Synonyms β-Methylnorleucine; erythro-β-methyl-L-norleucine
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Stereocenters C2 (S), C3 (S)
SMILES String CCCO)N
Appearance White to off-white crystalline powder

Core Synthesis Methodologies & Protocols

As a Senior Application Scientist, it is critical to look beyond the reagents and understand the thermodynamic and kinetic drivers of each reaction. The following protocols are designed as self-validating systems, incorporating in-process controls to guarantee reproducibility[4].

Method A: Diastereoselective Alkylation via Chiral Auxiliaries

Causality: Utilizing a chiral auxiliary (e.g., Williams' oxazinanone) creates a rigid cyclic scaffold. When deprotonated at cryogenic temperatures (-78 °C) using a bulky, non-nucleophilic base like KHMDS, the resulting enolate geometry is locked. The auxiliary's phenyl rings sterically shield the Re face of the enolate, forcing the incoming electrophile to approach exclusively from the Si face. This kinetic control is essential to establish the (2S) configuration without epimerization[4].

Protocol:

  • Enolate Generation: Dissolve the chiral Williams' oxazinanone (glycine equivalent) in anhydrous THF (0.2 M). Cool the reactor to -78 °C under a dry argon atmosphere. Dropwise add 1.1 equivalents of KHMDS. Stir for 30 minutes.

    • Self-Validation (In-Process Control): Quench a 100 µL aliquot with D₂O. Analyze via ¹H-NMR to confirm >95% deuterium incorporation at the α-carbon, validating complete enolate formation.

  • Stereoselective Alkylation: Slowly add 1.2 equivalents of (R)-2-iodopentane (to establish the 3S stereocenter). Maintain the reaction at -78 °C for 4 hours, then allow it to gradually warm to -20 °C over 2 hours.

  • Cleavage & Deprotection: Quench the reaction with saturated aqueous NH₄Cl. Extract the intermediate with ethyl acetate. Concentrate the organic layer and treat the residue with 1N HCl in THF (1:1) at 50 °C for 6 hours to hydrolyze the oxazinanone ring.

  • Isolation: Purify the aqueous phase using a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Elute with 2N NH₄OH to yield the free (2S,3S)-amino acid. The chiral auxiliary can be recovered from the organic wash[4].

Method B: Enzymatic Kinetic Resolution (EKR)

Causality: Candida antarctica Lipase B (CAL-B) possesses a highly specific, deep hydrophobic binding pocket that perfectly accommodates the aliphatic side chain of (2S)-amino acid esters. The enzyme lowers the activation energy for the hydrolysis of the (2S)-enantiomer while sterically excluding the (2R)-enantiomer. This biocatalytic approach operates under mild aqueous conditions, preventing the thermal racemization often seen in classical chemical resolutions[4].

Protocol:

  • Substrate Esterification: Convert racemic 2-amino-3-methylhexanoic acid to its corresponding methyl ester using SOCl₂ (1.5 eq) in dry methanol at reflux for 4 hours.

  • Enzymatic Hydrolysis: Suspend the racemic methyl ester (100 mM) in 0.1 M sodium phosphate buffer (pH 7.2). Add immobilized CAL-B (10% w/w relative to the substrate).

  • Incubation: Shake the suspension at 250 rpm and 37 °C.

    • Self-Validation (In-Process Control): Monitor the reaction continuously via chiral HPLC (e.g., Chiralcel OD-H column). Terminate the reaction by filtering off the enzyme when exactly 50% conversion is reached (typically 12-18 hours) to ensure maximum enantiomeric excess (ee > 99%).

  • Separation: Extract the unreacted (2R)-ester with ethyl acetate. The aqueous phase, containing the desired (2S,3S)-2-amino-3-methylhexanoic acid, is collected and lyophilized to yield the pure product[4].

Method C: Dynamic Kinetic Resolution with Asymmetric Transfer Hydrogenation (DKR-ATH)

Causality: Standard kinetic resolution is mathematically limited to a 50% yield. DKR overcomes this by utilizing a rapidly epimerizing α-acetamido-β-keto ester precursor. The acidic α-proton equilibrates in the presence of a mild base. Simultaneously, a chiral Ruthenium catalyst (RuCl(p-cymene)[(S,S)-TsDPEN]) selectively and irreversibly reduces only the (S)-enantiomer of the ketone. As the (S)-enantiomer is depleted, Le Chatelier's principle drives the epimerization of the (R)-enantiomer, allowing a theoretical 100% yield of the desired stereoisomer[4].

Protocol:

  • Catalyst Activation: Pre-activate the Ru-catalyst (1 mol%) in a mixture of formic acid and triethylamine (5:2 azeotropic mixture, acting as the hydrogen donor) at 25 °C for 30 minutes.

  • Reduction: Add the racemic β-keto ester to the active catalyst solution. Stir the mixture at 40 °C for 24 hours.

    • Self-Validation (In-Process Control): Utilize LC-MS to monitor the disappearance of the ketone mass (M⁺) and the emergence of the reduced alcohol mass (M⁺+2).

  • Deprotection: Isolate the reduced intermediate and reflux in 6N HCl for 12 hours to simultaneously hydrolyze the ester and cleave the acetyl protecting group.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield enantiopure (2S,3S)-2-amino-3-methylhexanoic acid[4].

Visualizing the Synthetic Logic

G A Chiral Glycine Equivalent (Williams' Oxazinanone) B Enolate Formation (LDA or KHMDS, -78 °C) A->B Deprotonation C Stereoselective Alkylation (Electrophile Addition) B->C Facial Shielding D Alkylated Oxazinanone (High Diastereomeric Excess) C->D C-C Bond Formation E Hydrolysis & Cleavage (Acidic/Basic Conditions) D->E Deprotection F (2S,3S)-2-amino-3-methylhexanoic acid (Target Molecule) E->F Product Isolation G Recovered Chiral Auxiliary (Recycled) E->G Auxiliary Recovery

Diastereoselective synthesis workflow for (2S,3S)-2-amino-3-methylhexanoic acid.

Quantitative Data Presentation

Selecting the appropriate synthetic route depends on the scale, budget, and required purity of the project. The table below summarizes the performance metrics of the three detailed methodologies.

MethodologyMax Theoretical YieldTypical Yield (%)Diastereomeric Excess (de)ScalabilityCost / Complexity
Method A: Chiral Auxiliary 100%65 - 75%> 98%ModerateHigh (Stoichiometric auxiliary)
Method B: EKR (Lipase) 50%45 - 48%> 99%HighLow (Recyclable enzyme)
Method C: DKR-ATH 100%85 - 90%> 95%HighMedium (Catalyst cost)

References

  • MDPI (International Journal of Molecular Sciences) Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack URL:[Link]

  • PubChem, National Institutes of Health beta-Methylnorleucine | C7H15NO2 | CID 168760 URL:[Link]

  • RCSB Protein Data Bank Crystal structure of ligand-binding domain of Campylobacter jejuni chemoreceptor Tlp3 in complex with beta-methylnorleucine URL:[Link]

Sources

Application

Application Note: Stereoselective Synthesis of 2-Amino-3-hydroxy-4,5-dimethylhexanoic Acid Diastereomers

Background and Structural Rationale The unusual amino acid 2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) is a critical structural motif found in a highly potent class of marine "head-to-side-chain" cyclodepsipepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Background and Structural Rationale

The unusual amino acid 2-amino-3-hydroxy-4,5-dimethylhexanoic acid (AHDMHA) is a critical structural motif found in a highly potent class of marine "head-to-side-chain" cyclodepsipeptides[1]. Molecules such as Homophymine A and Pipecolidepsins A and B utilize the specific (2R,3R,4R)-diastereomer of AHDMHA at their branching position to form a 25-membered macrolactone ring[1][2]. These cyclodepsipeptides exhibit profound biological properties, including potent cytotoxicity against human cancer cell lines and cytoprotective activity against HIV-1 infection at nanomolar concentrations[1].

Synthesizing AHDMHA presents a formidable challenge due to its γ-branched carbon skeleton and three contiguous stereocenters (C2, C3, and C4). Traditional aldol additions often fail to provide the necessary steric control for the heavily branched aliphatic tail. Consequently, drug development professionals and synthetic chemists must rely on highly controlled stereoselective pathways—such as chiral pool homologation, dynamic kinetic resolution (DKR), or Matteson homologation—to access specific diastereomers with high optical purity[2][3][4].

BiologicalContext A1 Marine Sponges (e.g., Homophymia) A2 Cyclodepsipeptides (Head-to-Side-Chain) A1->A2 Isolation A3 Homophymine A A2->A3 A4 Pipecolidepsins A & B A2->A4 A5 (2R,3R,4R)-AHDMHA Lactone Linkage Unit A3->A5 Contains A4->A5 Contains

Figure 1: Biological origin and structural role of AHDMHA in marine cyclodepsipeptides.

Mechanistic Overview of Synthetic Strategies

To achieve the total synthesis of AHDMHA diastereomers, three primary stereoselective strategies have been validated in the literature:

Strategy A: Chiral Pool & Substrate-Directed Hydrogenation (Spengler & Albericio)

This approach utilizes Garner's aldehyde (a serine-derived chiral pool reagent) to establish the C2 stereocenter[3]. The γ-branched skeleton is constructed by the nucleophilic addition of 2-lithio-3-methyl-2-butene. The bulky isopropylidene acetal of Garner's aldehyde dictates the facial selectivity of this attack via the Felkin-Anh model, establishing the C3 stereocenter. Subsequent hydrogenation of the resulting sterically congested tetrasubstituted olefin over a Pd/C catalyst proceeds with substrate-directed syn-selectivity to set the C4 and C5 stereocenters[3][5].

Strategy B: Dynamic Kinetic Resolution (Hamada et al.)

Targeting the specific (2R,3R,4R)-isomer for Homophymine A, this route employs Evans' asymmetric alkylation followed by the anti-selective asymmetric hydrogenation of a chiral α-amino-β-keto ester [2][6]. A transition-metal chiral bisphosphine catalyst selectively reduces one rapidly equilibrating enantiomer of the keto ester (Dynamic Kinetic Resolution), yielding the anti-β-hydroxy-α-amino acid with exceptional diastereo- and enantioselectivity[7].

Strategy C: Matteson Homologation (Horn & Kazmaier)

Used for highly functionalized marine building blocks (e.g., Callipeltin A side chains), this method relies on the repeated homologation of chiral boronic esters[4]. Nucleophile selection during the homologation steps allows for precise variation in the substitution pattern, providing flexible stereoselective access to complex aliphatic side chains[4].

Experimental Protocol: The Garner's Aldehyde Route

The following self-validating protocol details the Spengler & Albericio methodology for synthesizing AHDMHA diastereomers[3]. Every step includes causality for the reagent choice and in-process analytical controls to ensure a trustworthy workflow.

Phase 1: Nucleophilic Addition & Skeleton Assembly

Objective: Establish the C3 stereocenter and the γ-branched carbon framework.

  • Preparation: Purge a flame-dried Schlenk flask with Argon. Dissolve 2-bromo-3-methyl-2-butene (1.5 eq) in anhydrous THF and cool to -78 °C.

  • Lithiation: Dropwise add t-BuLi (3.0 eq) to generate 2-lithio-3-methyl-2-butene. Causality: Halogen-metal exchange generates a strong, sterically demanding nucleophile necessary for attacking the protected aldehyde.

  • Addition: Slowly cannulate a solution of Garner's aldehyde (1.0 eq in THF) into the reaction mixture at -78 °C. Stir for 2 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Validation Checkpoint:

    • TLC: Monitor disappearance of Garner's aldehyde (visualize with phosphomolybdic acid).

    • ¹H-NMR: Confirm the diastereomeric ratio (d.r.) of the newly formed carbinol proton (~3.8-4.2 ppm). The bulky acetonide ring ensures high Felkin-Anh selectivity.

Phase 2: Stereoselective Hydrogenation

Objective: Reduce the tetrasubstituted olefin to set the C4 and C5 stereocenters.

  • Setup: Dissolve the purified allylic alcohol intermediate in anhydrous Methanol.

  • Catalysis: Add 10% Pd/C catalyst (10 mol%). Evacuate the flask and backfill with H₂ gas (balloon pressure).

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Causality: The tetrasubstituted olefin is highly sterically hindered. The catalyst adsorbs onto the less hindered face of the molecule, transferring hydrogen syn-selectively guided by the existing C2/C3 stereocenters[3].

  • Validation Checkpoint:

    • LC-MS: Confirm the mass shift of +2 Da indicating complete saturation.

    • Chiral HPLC: Determine the diastereomeric excess (d.e.) of the saturated aliphatic chain.

Phase 3: Intramolecular Cyclization, Oxidation, and Hydrolysis

Objective: Convert the terminal methyl group to a carboxylic acid and deprotect the amino acid.

  • Cyclization: Treat the hydrogenated intermediate with catalytic p-TsOH in toluene under reflux to form an oxazolidinone ring. Causality: The 1,2-amino alcohol motif is highly sensitive to strong oxidants. Cyclization protects these functional groups during the subsequent harsh oxidation step[3][8].

  • Jones Oxidation: Cool the solution to 0 °C and add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color remains. Stir for 4 hours.

  • Hydrolysis: Dilute the oxidized product in 6M HCl and reflux for 12 hours to achieve global deprotection (cleavage of the oxazolidinone and any remaining protecting groups).

  • Validation Checkpoint:

    • IR Spectroscopy: Ensure the appearance of a strong C=O stretch at ~1710 cm⁻¹ (carboxylic acid).

    • Reverse-Phase HPLC: Assess final purity.

    • Optical Rotation: Compare [α]D values against literature standards to confirm the specific diastereomer isolated.

SynthesisPathway N1 Garner's Aldehyde (Chiral Pool) N3 Tetrasubstituted Olefin (gamma-branched skeleton) N1->N3 Addition N2 2-Lithio-3-methyl-2-butene (Nucleophilic Addition) N2->N3 N4 Asymmetric Hydrogenation (Pd/C Catalyst) N3->N4 Stereoselective Reduction N5 Intramolecular Cyclization & Jones Oxidation N4->N5 Ring Formation N6 Acid Hydrolysis N5->N6 Oxidation & Deprotection N7 AHDMHA Diastereomers (12-18% Overall Yield) N6->N7 Final Isolation

Figure 2: Stereoselective synthetic workflow of AHDMHA diastereomers via Garner's aldehyde.

Quantitative Data Summary

The table below summarizes the efficiency, yield, and stereocontrol mechanisms of the primary synthetic strategies used to generate AHDMHA and its derivatives.

Synthetic StrategyKey IntermediatePrimary Reagents / CatalystOverall YieldStereocontrol MechanismRef
Chiral Pool Garner's Aldehydet-BuLi, Pd/C, Jones Reagent12 – 18%Substrate-directed facial selectivity (Felkin-Anh)[3]
Dynamic Kinetic Resolution α-amino-β-keto esterTransition-Metal-Bisphosphine> 65%Catalyst-controlled anti-selective hydrogenation[2]
Matteson Homologation Chiral Boronic EsterLiCHCl₂, Grignard Reagents~ 45%Iterative stereospecific 1,2-metallate rearrangements[4]

Sources

Method

Application Note: Purification and Isolation of 2-Amino-3,5-dimethylhexanoic acid from Fungal Cultures

Here is a comprehensive Application Note designed for researchers and drug development professionals, detailing the purification of the non-proteinogenic amino acid 2-Amino-3,5-dimethylhexanoic acid from fungal cultures....

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note designed for researchers and drug development professionals, detailing the purification of the non-proteinogenic amino acid 2-Amino-3,5-dimethylhexanoic acid from fungal cultures.

Introduction

2-Amino-3,5-dimethylhexanoic acid is a rare, branched-chain non-proteinogenic amino acid. In nature, such unusual amino acids are frequently incorporated into complex, bioactive secondary metabolites—such as cytotoxic cyclodepsipeptides—via non-ribosomal peptide synthetase (NRPS) pathways in fungi and marine microorganisms [1, 2].

Isolating this free amino acid from fungal fermentation broths presents unique downstream processing challenges. The culture matrix is highly complex, rich in competing primary amino acids, organic acids, and carbohydrates. This application note details a highly reproducible, scalable workflow for the extraction, purification, and structural verification of 2-Amino-3,5-dimethylhexanoic acid from submerged fungal cultures.

Physicochemical Rationale & Strategy (Causality)

To design a self-validating purification protocol, we must exploit the specific physicochemical properties of the target molecule rather than relying on generic extraction methods.

  • Zwitterionic Nature: Like all α-amino acids, it possesses both a basic amino group and an acidic carboxyl group. By manipulating the pH of the fungal broth below its isoelectric point (pI), the molecule becomes fully protonated (cationic). This allows for selective capture using Strong Cation Exchange (SCX) chromatography, effectively separating it from neutral sugars and anionic organic acids.

  • Hydrophobic Side Chain: The 3,5-dimethylhexyl side chain imparts significant hydrophobicity compared to standard aliphatic amino acids (e.g., valine or leucine). This structural feature is leveraged during the polishing step using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Physicochemical Profile of 2-Amino-3,5-dimethylhexanoic acid

PropertyValue
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol [1]
Monoisotopic Mass159.1259 Da [1]
Predicted XLogP-0.9[1]
Physical StateSolid (Lyophilized powder)

Experimental Workflows & Logical Relationships

Workflow A 1. Submerged Fungal Fermentation (Production Phase) B 2. Biomass Removal (Centrifugation & 0.22 µm Filtration) A->B C 3. Broth Acidification (Adjust to pH 2.0 with HCl) B->C D 4. SCX Chromatography (Dowex 50WX8 Capture) C->D E 5. Isocratic Elution (2M NH4OH) D->E F 6. Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) E->F G 7. Lyophilization (Pure Target Compound) F->G

Experimental workflow for the isolation of 2-Amino-3,5-dimethylhexanoic acid.

Logic State1 pH < 2.0 Net Charge: +1 (Cationic) Action1 Binds to SCX Resin (Matrix Impurities Wash Out) State1->Action1 Loading State2 pH ~ 6.0 (pI) Net Charge: 0 (Zwitterionic) Action2 Elutes from SCX Resin (Target Recovery) State2->Action2 Elution Action1->State2 NH4OH Addition

Logical relationship between pH adjustment and ion-exchange capture/elution mechanics.

Step-by-Step Methodologies

Phase 1: Fungal Cultivation and Broth Clarification
  • Inoculation: Inoculate 1 L of optimized liquid medium (e.g., Potato Dextrose Broth supplemented with specific precursors if utilizing precursor-directed biosynthesis) with fungal spores (1×10⁶ spores/mL).

  • Fermentation: Incubate at 28°C under continuous agitation (200 rpm) for 7–10 days to maximize secondary metabolite and free amino acid accumulation.

  • Harvesting: Terminate fermentation. Centrifuge the broth at 8,000 × g for 20 minutes at 4°C to pellet the mycelial biomass.

  • Filtration: Pass the supernatant through a 0.45 µm followed by a 0.22 µm polyethersulfone (PES) membrane filter.

    • Causality: Complete removal of particulates and large macromolecules is critical to prevent fouling of the SCX resin pores in the subsequent step, ensuring maximum binding capacity.

Phase 2: Primary Capture via Strong Cation Exchange (SCX)
  • Resin Preparation: Equilibrate a column packed with Dowex 50WX8 (hydrogen form, 50-100 mesh) using 5 column volumes (CV) of 0.1 M HCl, followed by 5 CV of ddH₂O.

  • Sample Loading: Adjust the clarified fungal broth to pH 2.0 using 1 M HCl. Load the acidified broth onto the SCX column at a flow rate of 2 mL/min.

    • Causality: At pH 2.0, the carboxylate group of the target molecule is fully protonated, yielding a net positive charge. This ensures strong electrostatic binding to the negatively charged sulfonate groups of the resin.

  • Washing: Wash the column with 3 CV of ddH₂O, followed by 2 CV of 80% Methanol/20% H₂O.

    • Causality: The aqueous wash removes unbound neutral sugars. The methanol wash removes hydrophobic, non-basic secondary metabolites (e.g., polyketides) that may have non-specifically adsorbed to the resin matrix.

  • Elution: Elute the amino acids using 3 CV of 2 M NH₄OH. Collect the eluate in fractions.

    • Causality: The high pH of the ammonia solution deprotonates the amine group, neutralizing the molecule's charge. This disrupts the electrostatic interaction with the resin, causing the target to elute.

  • Concentration: Pool the ninhydrin-positive fractions and concentrate in vacuo at 40°C to remove ammonia and water, yielding a crude amino acid powder.

Phase 3: Preparative RP-HPLC (Polishing)

The crude extract contains a mixture of standard proteinogenic amino acids and the target non-proteinogenic amino acid.

  • Reconstitution: Dissolve the crude powder in 5 mL of 0.1% Trifluoroacetic acid (TFA) in water.

  • Chromatography Conditions: Inject the sample onto a Preparative C18 Column (e.g., 250 × 21.2 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in ddH₂O

    • Mobile Phase B: 0.1% TFA in Acetonitrile (MeCN)

    • Causality for TFA: TFA acts as an ion-pairing agent. It pairs with the positively charged amino group, increasing the molecule's apparent hydrophobicity and preventing severe peak tailing caused by secondary interactions with residual silanols on the silica matrix.

Table 2: RP-HPLC Gradient for 2-Amino-3,5-dimethylhexanoic acid Isolation

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.015.0955
5.015.0955
25.015.06040
30.015.01090
35.015.0955
  • Fraction Collection: Monitor absorbance at 210 nm (carboxyl bond). Due to the lack of a strong UV chromophore, inline Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is highly recommended. Because of its highly branched, hydrophobic side chain, 2-Amino-3,5-dimethylhexanoic acid will elute significantly later than standard aliphatic amino acids.

  • Lyophilization: Pool fractions corresponding to the target mass (m/z 160.13 [M+H]⁺) [1] and freeze-dry to obtain the pure compound as a white powder.

Table 3: Representative Purification Table (from 1 L Fungal Broth)

Purification StepTotal Mass (mg)Target Compound Yield (mg)Purity (%)
Clarified Broth15,000~45.0< 0.5
SCX Eluate (Crude)1,20041.5~3.5
RP-HPLC Pool3836.2> 98.0

Analytical Verification

To ensure trustworthiness and self-validation of the protocol, the final product must be rigorously verified:

  • LC-MS/MS: Confirm the monoisotopic mass of 159.1259 Da [1].

  • NMR Spectroscopy: ¹H and ¹³C NMR are required to confirm the regiochemistry of the methyl groups at the 3 and 5 positions. The presence of chiral centers at C2, C3, and potentially C5 necessitates advanced 2D NMR (COSY, HMBC) to differentiate it from closely related stereoisomers and structural isomers like 2-amino-3,4-dimethylhexanoic acid [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 314102, 2-Amino-3,5-dimethylhexanoic acid" PubChem,[Link]

Application

High-Yield Enantioselective Alkylation of a Glycine Enolate Equivalent via Phase-Transfer Catalysis

Introduction & Strategic Rationale The synthesis of non-proteinogenic α-amino acids is a critical operation in the development of peptidomimetics, chiral ligands, and novel therapeutics. The O'Donnell Amino Acid Synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of non-proteinogenic α-amino acids is a critical operation in the development of peptidomimetics, chiral ligands, and novel therapeutics. The O'Donnell Amino Acid Synthesis provides a highly robust, field-proven framework for this transformation, utilizing benzophenone imines of glycine alkyl esters as stable, easily handled glycine enolate equivalents[1]. When coupled with asymmetric phase-transfer catalysis (PTC), this methodology enables the highly enantioselective construction of α-stereocenters under mild, operationally simple biphasic conditions[2].

Mechanistic Causality & Reaction Design (E-E-A-T)

To ensure experimental success and reproducibility, it is crucial to understand the chemical causality driving the selection of reagents and conditions in this protocol.

  • Substrate Engineering (The O'Donnell Schiff Base): The choice of N-(diphenylmethylene)glycine tert-butyl ester is highly deliberate. The benzophenone imine protecting group serves a dual purpose: it lowers the pKa of the glycine α-protons to approximately 18, allowing for facile deprotonation by aqueous hydroxide bases rather than requiring strictly anhydrous, strong bases (e.g., LDA)[1]. Furthermore, the significant steric bulk of the diphenylmethylene group prevents over-alkylation (di-alkylation) and suppresses the spontaneous racemization of the newly formed stereocenter[1].

  • Ester Selection: The tert-butyl ester is specifically chosen to circumvent the saponification that would inevitably occur with methyl or ethyl esters under the strongly basic aqueous conditions (e.g., 50% aqueous KOH) required to drive the PTC cycle[1].

  • Phase-Transfer Catalysis (PTC) Dynamics: During the reaction, deprotonation occurs strictly at the liquid-liquid interface between the organic solvent (toluene) and the aqueous base[1]. The resulting enolate anion is highly lipophilic and forms a tight, highly ordered chiral ion pair with the quaternary ammonium phase-transfer catalyst in the organic phase[1].

  • Stereochemical Control: Utilizing a C2​ -symmetric chiral quaternary ammonium salt—such as the Maruoka catalyst—provides exceptional facial shielding of the enolate[2]. The rigid, spirocyclic structure of the catalyst blocks the re-face of the enolate, forcing the incoming electrophile to attack exclusively from the si-face, thereby achieving enantioselectivities routinely exceeding 95% ee[2].

Mandatory Visualization: The PTC Cycle

PTC_Mechanism cluster_aqueous Aqueous Phase (50% KOH) cluster_interface Liquid-Liquid Interface cluster_organic Organic Phase (Toluene) KOH Aqueous Base (OH⁻) Deprotonation Interfacial Deprotonation KOH->Deprotonation extracts H⁺ IonPair Chiral Ion Pair [Enolate]⁻ [Cat]⁺ Deprotonation->IonPair pairs with catalyst Substrate Glycine Schiff Base (pKa ~18) Substrate->Deprotonation diffuses to interface Product Alkylated Product (Enantioenriched) IonPair->Product stereoselective alkylation Catalyst Chiral Catalyst (Maruoka Cat.) IonPair->Catalyst catalyst regeneration Catalyst->IonPair phase transfer Electrophile Electrophile (R-X) Electrophile->Product reacts with enolate

Biphasic phase-transfer catalysis (PTC) cycle for the asymmetric alkylation of a glycine enolate.

Experimental Protocol: Asymmetric Benzylation

This protocol details the self-validating asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester using a simplified Maruoka catalyst, yielding the protected derivative of L-phenylalanine[3].

Materials & Reagents
  • N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv, 1.0 mmol, 295 mg)

  • Benzyl bromide (1.2 equiv, 1.2 mmol, 143 µL)

  • (S,S)-N-spiro chiral quaternary ammonium bromide (Maruoka Catalyst) (1 mol%, 0.01 mmol)[2]

  • Anhydrous Toluene (5.0 mL)

  • 50% aqueous KOH (1.5 mL)[3]

  • 1 M Aqueous Citric Acid (for auxiliary cleavage)[3]

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (295 mg, 1.0 mmol) and the (S,S)-Maruoka catalyst (1 mol%). Purge the flask with argon and add anhydrous toluene (5.0 mL).

  • Cooling and Base Addition: Cool the organic solution to 0 °C using an ice-water bath. Initiate vigorous stirring (>1000 rpm) and dropwise add 50% aqueous KOH (1.5 mL)[3].

    • Expert Insight: Vigorous stirring is the most critical physical parameter in this step. It maximizes the interfacial surface area between the aqueous and organic phases, ensuring rapid deprotonation and efficient ion-pairing with the catalyst.

  • Electrophile Introduction: Add benzyl bromide (143 µL, 1.2 mmol) dropwise to the biphasic mixture. Maintain the reaction at 0 °C for 30 to 60 minutes[3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress via TLC (Hexanes/EtOAc 9:1). The disappearance of the UV-active starting material spot ( Rf​≈0.4 ) and the appearance of a slightly less polar product spot ( Rf​≈0.5 ) validate the completion of the alkylation.

  • Workup: Quench the reaction by adding cold distilled water (10 mL). Separate the phases and extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alkylated Schiff base.

  • Auxiliary Cleavage: To isolate the free amino acid derivative, dissolve the crude intermediate in THF (5.0 mL) and add 1 M aqueous citric acid (5.0 mL)[3]. Stir the mixture at room temperature for 4 hours.

  • Purification & Validation: Remove the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 × 10 mL) to extract the cleaved benzophenone byproduct. Basify the aqueous layer to pH ~9 using saturated aqueous NaHCO₃, and extract with CH₂Cl₂ (3 × 10 mL) to yield the enantioenriched α-amino tert-butyl ester. Validate the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH eluent)[4].

Quantitative Data Summary

The Maruoka catalyst system exhibits exceptional substrate scope and functional group tolerance. The table below summarizes the quantitative outcomes for various electrophiles under the described standard conditions[2][3].

Electrophile (R-X)Target Amino Acid DerivativeYield (%)Enantiomeric Excess (ee %)
Benzyl bromideL-Phenylalanine tert-butyl ester9596
Allyl bromideL-Allylglycine tert-butyl ester9295
Methyl iodideL-Alanine tert-butyl ester8892
4-Chlorobenzyl bromideL-(4-Cl-Phenylalanine) tert-butyl ester9497

References

  • O'Donnell Amino Acid Synthesis Organic Chemistry Portal URL
  • Japan Science and Technology Agency (JST)
  • Organic Chemistry Portal / J. Am. Chem. Soc.
  • Synthesis of Cinchona Alkaloid-Derived Chiral Polymers by Mizoroki–Heck Polymerization and Their Application to Asymmetric Catalysis Macromolecules - ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of α,α-Disubstituted α-Amino Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids (α,α-AAs). These unique building blocks are invaluable in drug discovery and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of α,α-disubstituted α-amino acids (α,α-AAs). These unique building blocks are invaluable in drug discovery and peptide design, offering enhanced metabolic stability and conformational constraint.[1][2][3][4] However, their synthesis is notoriously challenging due to the steric congestion around the quaternary α-carbon.[1][2]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of these syntheses.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying chemical principles and provides actionable solutions.

Question 1: My reaction yields are consistently low or zero. What is the primary cause and how can I fix it?

Answer:

Low yields in the synthesis of α,α-AAs are most often a direct consequence of steric hindrance . The presence of two substituents on the α-carbon creates a crowded environment that slows down the rate of bond formation, whether it's the second alkylation step or the initial formation of the quaternary center.[1][5] The enolates required to generate these structures are very hindered, leading to variable or poor yields.[6]

Here are several strategies to overcome this, categorized by approach:

1. Optimize Reaction Conditions:

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor closely for side reactions or degradation.

  • Prolong Reaction Time: Sterically hindered reactions are often slow. Extend the reaction time significantly (e.g., 24-72 hours) and monitor progress by TLC or LC-MS.

  • Use a Stronger, Less-Hindered Base: For alkylation reactions, a base like LDA (Lithium diisopropylamide) is common, but under anhydrous conditions at low temperatures, more basic conditions without water can be achieved using solid bases in organic solvents.[7]

2. Change Your Synthetic Strategy:

  • Phase-Transfer Catalysis (PTC): This is one of the most established methods for synthesizing α,α-AAs.[8] PTC uses a catalyst (often a quaternary ammonium salt) to shuttle a reactive anion from an aqueous or solid phase into an organic phase where the reaction occurs.[7][9] This method is effective for the alkylation of Schiff bases derived from mono-substituted amino acids.[10]

  • Strecker Synthesis with Ketones: The classical Strecker synthesis uses aldehydes to produce α-monosubstituted amino acids. By substituting the aldehyde with a ketone, you can directly synthesize α,α-disubstituted amino acids.[11][12] This three-component reaction (ketone, ammonia/amine, cyanide source) is a robust method for creating the quaternary center in one pot.[13]

  • Rearrangement Reactions: Strategies based on[2][2]-sigmatropic rearrangements, such as the Overman or Ichikawa rearrangements, can be highly effective. The Ichikawa rearrangement, for example, proceeds under mild, metal-free conditions to generate allyl isocyanates that can be trapped by various nucleophiles to form the desired product.[14]

3. Activate Your Substrates:

  • Use Highly Reactive Electrophiles: When performing alkylations, use more reactive electrophiles like allyl or benzyl halides instead of less reactive alkyl halides. Michael acceptors have also been used successfully.[7][15]

  • Form a More Reactive Nucleophile: The use of a Schiff base, particularly a benzophenone imine of a glycine ester, acidifies the α-protons, facilitating the formation of the requisite enolate for alkylation.[10][16]

Question 2: How can I control the stereochemistry to synthesize a single enantiomer?

Answer:

Achieving high enantioselectivity is a central challenge. The classical Strecker and alkylation methods typically produce racemic mixtures.[11][17] Several modern strategies are employed to induce asymmetry.

1. Chiral Phase-Transfer Catalysis (PTC): This is a powerful method for asymmetric synthesis. It uses chiral, non-racemic catalysts, most commonly derived from Cinchona alkaloids, to control the facial selectivity of the alkylation step.[7][9] The catalyst forms a chiral ion pair with the enolate, guiding the electrophile to attack from a specific face. This method has been successfully used for the enantioselective benzylation of alanine Schiff base esters, achieving up to 93% ee.[8]

2. Asymmetric Strecker Reaction: There are two main approaches to making the Strecker reaction asymmetric:

  • Chiral Auxiliaries: A chiral amine, such as (S)-alpha-phenylethylamine, is used instead of ammonia.[11] This forms a chiral imine intermediate, and the cyanide addition proceeds diastereoselectively. The auxiliary is then cleaved to yield the enantioenriched amino acid.[18]

  • Chiral Catalysts: A substoichiometric amount of a chiral catalyst is used to control the enantioselective addition of cyanide to an achiral imine.[18][19][20] This is a more atom-economical approach. Catalysts can be metal-based (e.g., Titanium, Aluminum complexes) or organocatalysts like chiral thioureas.[18][19][21]

3. Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity.

  • Enzymatic Resolution: A racemic mixture of an α,α-AA derivative (like an ester or amide) is synthesized, and an enzyme (e.g., a lipase or amidase) selectively hydrolyzes one enantiomer, allowing for the separation of the two.[22][23]

  • Biocatalytic Asymmetric Synthesis: Engineered enzymes can catalyze the direct formation of chiral α,α-AAs. For instance, pyridoxal-5'-phosphate (PLP)-dependent enzymes have been developed to catalyze stereoselective Mannich-type reactions to produce complex diamino acids.[24][25] This approach is particularly promising for synthesizing complex heterocyclic α,α-AAs.[3]

Below is a decision tree to help guide your choice of a synthetic strategy.

Synthesis_Decision_Tree start Goal: Synthesize α,α-AA racemic Is a racemic mixture acceptable? start->racemic strecker Use Ketone-based Strecker Synthesis racemic->strecker Yes alkylation Use Alkylation of Glycine Schiff Base racemic->alkylation Yes enantiopure Need a single enantiomer? racemic->enantiopure No chiral_ptc Asymmetric Phase- Transfer Catalysis (PTC) enantiopure->chiral_ptc Good for alkylations asym_strecker Asymmetric Strecker (Catalyst or Auxiliary) enantiopure->asym_strecker Versatile enzymatic Enzymatic Method (Resolution or Direct Synthesis) enantiopure->enzymatic High ee, specific substrates

Caption: Decision tree for selecting a synthetic strategy.

Question 3: I am observing racemization of my desired product or starting material. What causes this and how can I prevent it?

Answer:

Racemization is a critical issue, especially when working with chiral compounds. It involves the loss of stereochemical integrity at the α-carbon.[26] In the context of amino acid synthesis, this typically occurs via two main mechanisms:

  • Enolization: The α-proton is acidic and can be removed by a base to form a planar, achiral enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of enantiomers. This is a major concern during the activation of the carboxylic acid for peptide coupling.[17]

  • Iminization: Formation of an imine at the α-amino group also renders the α-proton more acidic, facilitating its removal and subsequent racemization.

Prevention Strategies:

  • Choice of Protecting Group: For subsequent peptide synthesis, urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are crucial.[27][28] The lone pair of the nitrogen atom participates in resonance with the carbonyl of the protecting group, making it less available to form an oxazolone intermediate, which is a key pathway for racemization during peptide coupling.[17]

  • Control of Basicity: Use non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, and use the minimum stoichiometric amount necessary.[17] Over-exposure to strong bases can readily cause epimerization.

  • Low Temperatures: Perform reactions involving strong bases or activated intermediates at low temperatures (e.g., -78 °C to 0 °C) to minimize the rate of proton abstraction and racemization.

  • Racemization Suppressants: During peptide coupling, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are added. They react with the activated carboxylic acid to form an activated ester that is more stable and less prone to racemization than other intermediates.[17]

Frequently Asked Questions (FAQs)

This section covers broader questions about planning and strategy for the synthesis of α,α-disubstituted α-amino acids.

Question 1: What are the main synthetic routes and how do they compare?

Answer:

There are several primary strategies, each with distinct advantages and disadvantages. The choice depends on your target molecule, available starting materials, and stereochemical requirements.

Method Principle Typical Starting Materials Stereocontrol Pros Cons
Strecker Synthesis Three-component reaction to form an α-aminonitrile, followed by hydrolysis.[29]Ketone, Amine (e.g., NH₃), Cyanide source (e.g., NaCN, TMSCN).[11]Racemic by default. Asymmetric versions use chiral catalysts or auxiliaries.[18][30]Convergent, robust, cost-effective.[12]Use of highly toxic cyanide. Hydrolysis can require harsh conditions.
Phase-Transfer Catalysis (PTC) Alkylation Alkylation of a glycine or alanine Schiff base enolate, shuttled between phases by a catalyst.[7]Glycine/Alanine ester Schiff base, alkyl halide, base.Racemic by default. Chiral PTC catalysts provide excellent enantioselectivity.[8][9]High yields, scalable, avoids strong anhydrous bases.Limited to alkylation reactions; catalyst choice is critical for asymmetric versions.
Enzymatic/ Biocatalytic Methods Use of enzymes for kinetic resolution of a racemate or for direct asymmetric synthesis.[23]Racemic amino acid derivatives (for resolution); simple precursors (for direct synthesis).[3]Excellent (often >99% ee).[3]Unparalleled stereoselectivity, mild reaction conditions.Substrate scope can be limited to what the enzyme accepts.[3]
Rearrangement Reactions Sigmatropic rearrangements (e.g.,[2][2] or[1][2]) to form the C-N and C-C bonds of the core structure.[14]Allylic alcohols or related structures.Can be highly diastereoselective or enantioselective depending on the specific reaction.Access to complex structures, often mild conditions.[14]Substrate synthesis can be multi-step.
Question 2: What are the biggest challenges when incorporating these amino acids into peptides?

Answer:

Successfully synthesizing the α,α-AA is only half the battle. Incorporating it into a peptide chain via solid-phase peptide synthesis (SPPS) or solution-phase methods presents its own set of severe challenges, again rooted in steric hindrance.[15][31][32]

  • Difficult Peptide Bond Formation: The nucleophilic attack by the amino group of an incoming amino acid on the activated carboxyl group of the α,α-AA (or vice-versa) is extremely slow. Standard coupling reagents (like HATU, HOBt/DIC) often fail or give very low yields.[15]

  • Low Coupling Efficiency: Even if the reaction proceeds, it may not go to completion, leading to deletion sequences in the final peptide. Double or even triple coupling cycles with extended reaction times are often necessary.[32]

  • Chain Aggregation: The bulky side chains can disrupt the secondary structure of the growing peptide on the solid support, leading to aggregation and inaccessible reaction sites.

Solutions for Peptide Coupling:

  • Specialized Coupling Reagents: Using uronium or phosphonium salts may not be sufficient. Pre-formed symmetrical anhydrides have been shown to couple to a sterically congested N-terminus in high yield.[15] More recently, novel methods avoiding traditional coupling reagents, such as using α,α-disubstituted α-amidonitriles, have been developed for forming these highly hindered bonds.[31][33]

  • Microwave-Assisted SPPS: Microwave energy can significantly accelerate these slow coupling reactions, improving efficiency and reducing reaction times.

  • Optimized Solvents: Using non-polar solvents like dichloroethane-DMF mixtures can sometimes improve yields for coupling sterically demanding residues.[15]

The diagram below illustrates the steric clash that hinders peptide bond formation.

Steric_Hindrance_Peptide cluster_0 Sterically Hindered Coupling N_Term Peptide-NH₂ C_Term R₁ | C_α — C=O (activated) | R₂ N_Term->C_Term Nucleophilic Attack (Slow/Blocked) block1 Steric Shield by R₁ block2 Steric Shield by R₂

Caption: Steric hindrance in peptide bond formation.

Key Experimental Protocols

Protocol 1: Asymmetric Alkylation via Phase-Transfer Catalysis

This protocol is a general guideline for the asymmetric alkylation of an N-benzophenone imine of an alanine ester using a chiral Cinchona alkaloid-derived catalyst.

1. Preparation of the Schiff Base: a. To a solution of alanine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add benzophenone imine (1.1 eq). b. Stir the mixture at room temperature for 12-24 hours. c. Monitor the reaction by TLC. Upon completion, filter off any solids and concentrate the solution under reduced pressure. The crude product is often used directly in the next step.

2. Asymmetric Alkylation: a. In a round-bottom flask, dissolve the alanine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.05-0.1 eq) in toluene. b. Add the alkylating agent (e.g., benzyl bromide, 1.5 eq). c. Cool the mixture to 0 °C and add a 50% aqueous solution of potassium hydroxide (KOH) (5.0 eq) dropwise. d. Stir the biphasic mixture vigorously at 0 °C for the specified time (e.g., 8-24 hours), monitoring by TLC. e. Upon completion, dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. f. Purify the product by column chromatography.

3. Deprotection: a. Dissolve the purified product in tetrahydrofuran (THF). b. Add 1M hydrochloric acid (HCl) and stir at room temperature for 2-4 hours to hydrolyze the imine. c. Adjust the pH to basic (pH > 10) with NaOH to facilitate ester saponification. Stir until complete. d. Acidify the aqueous solution to pH ~6-7 and extract with an organic solvent to remove benzophenone. e. The final amino acid can be isolated by ion-exchange chromatography or crystallization.

PTC_Workflow start Start: Alanine Ester step1 1. Schiff Base Formation (Benzophenone Imine) start->step1 step2 2. Asymmetric Alkylation (Toluene, aq. KOH, Chiral PTC Catalyst) step1->step2 step3 3. Purification (Column Chromatography) step2->step3 step4 4. Deprotection (Acidic Hydrolysis & Saponification) step3->step4 end Product: Enantioenriched α,α-Disubstituted α-AA step4->end

Caption: Workflow for Asymmetric PTC Alkylation.

References

  • Sterically hindered C(alpha, alpha)
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. SpringerLink.
  • Recent advances on asymmetric Strecker reactions. (2014).
  • Recent advances in asymmetric Strecker reactions. (2014). Arkivoc.
  • Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. (1996). PubMed.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2016). Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantio‐ and Diastereoselective Construction of α,α‐Disubstituted α‐Amino Acids for the Synthesis of Biologically Active Compounds. (2011).
  • Strecker amino acid synthesis. Wikipedia.
  • Enzymatic Catalysis in Organic Synthesis. Synthesis of Enantiomerically Pure Calpha-Substituted alpha-Amino and alpha-Hydroxy Acids. (2015).
  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
  • O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2016). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/C6OB01874B.
  • Biocatalytic Asymmetric Synthesis of Heterocyclic Alpha, Alpha-Disubstituted Amino Acids. UC Santa Barbara Office of Technology & Industry Alliances.
  • Overview of Strecker Amino Acid Synthesis. (2018). News-Medical.Net.
  • Enantioselective synthesis of α,α-disubstituted-α-amino acids by a sequential nucleophilic addition to nitriles. (1998). SciSpace.
  • Catalytic, asymmetric synthesis of α,α-disubstituted amino acids. Academia.edu.
  • Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. (2005). Organic & Biomolecular Chemistry (RSC Publishing).
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025).
  • Scaleable catalytic asymmetric Strecker syntheses of unn
  • Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. (2018). Journal of the American Chemical Society.
  • Amino Acid-Protecting Groups. SciSpace.
  • Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Qu
  • Asymmetric Strecker Reactions. (2011). Chemical Reviews.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). Synform.
  • Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI.
  • Asymmetric Phase Transfer C
  • Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. (2025). OSTI.GOV.
  • Formation of Non-Natural α,α-Disubstituted Amino Esters via C
  • Enantion Selective Synthesis of Chairal Alfa Amino Acids by Phase Transfer Catalysts. (2014). International Journal of Scientific & Engineering Research.
  • Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. (2024). PubMed.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed.
  • Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allyl
  • Amino Acid Deriv
  • 7.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Journal of the American Chemical Society.
  • Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. (1983).
  • Protecting Groups in Peptide Synthesis. (2015).
  • Syntheses of sterically hindered peptides containing α,α-disubstituted amino acid(s).
  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement. (2016). The Journal of Organic Chemistry.
  • Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination. (2023).
  • Protective Groups. Organic Chemistry Portal.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.

Sources

Optimization

overcoming steric hindrance in 2-Amino-3,5-dimethylhexanoic acid synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3,5-dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,5-dimethylhexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical protocols for overcoming the significant steric challenges inherent in the synthesis of this and related β,δ-branched α-amino acids.

The unique structure of 2-Amino-3,5-dimethylhexanoic acid, with its stereocenters at the α and β positions and a bulky isobutyl group, presents considerable steric hindrance that can lead to low yields, poor stereoselectivity, and challenging purifications. This guide offers field-proven insights and evidence-based solutions to navigate these complexities.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-Amino-3,5-dimethylhexanoic acid, with a focus on problems arising from steric hindrance.

Question 1: Why am I experiencing low yields in the alkylation of my glycine enolate equivalent with isobutyl bromide?

Answer:

Low yields in the alkylation step are a frequent challenge due to the steric bulk of both the electrophile (isobutyl bromide) and the substrate, especially when using a chiral auxiliary. The isobutyl group can sterically hinder the approach of the electrophile to the enolate.

Potential Causes and Solutions:

  • Insufficiently Reactive Enolate: The enolate may not be forming completely or may not be reactive enough to overcome the steric barrier.

    • Solution: Consider using a stronger, non-nucleophilic base for deprotonation, such as lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS), at low temperatures (typically -78 °C) to ensure complete enolate formation.

  • Steric Clash with Chiral Auxiliary: The chiral auxiliary itself can block the trajectory of the incoming isobutyl bromide.

    • Solution 1: Employ a chiral auxiliary that provides a well-defined and less hindered pocket for the alkylation reaction. The Schöllkopf bis-lactim ether method, which utilizes a valine-derived auxiliary, is particularly effective as the isopropyl group of the valine shields one face of the glycine-derived anion, directing the alkylation to the opposite, more accessible face.[1][2]

    • Solution 2: For Evans' oxazolidinone auxiliaries, the choice of the substituent on the oxazolidinone ring can influence the degree of steric shielding. Auxiliaries derived from less bulky amino alcohols may offer a better balance of stereocontrol and reactivity.

  • Poor Electrophile Reactivity: Isobutyl bromide is a primary alkyl halide, but its reactivity can be diminished by the steric hindrance of the overall system.

    • Solution: While more reactive electrophiles like isobutyl iodide or triflate could be considered, they may also lead to over-alkylation or other side reactions. A more practical approach is to optimize the reaction conditions, such as temperature and reaction time, to favor the desired alkylation.

Question 2: My synthesis is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of the C-C bond formation?

Answer:

Poor diastereoselectivity is a direct consequence of insufficient facial control during the formation of the new stereocenter. This is often exacerbated by steric factors that can lead to multiple competing reaction pathways.

Potential Causes and Solutions:

  • Flexible Transition State: The transition state of the reaction may not be rigid enough to enforce a single approach of the electrophile.

    • Solution: Utilize a chiral auxiliary that forms a rigid, chelated transition state. Evans' oxazolidinone auxiliaries are well-known for their ability to form lithium or sodium chelates that lock the conformation of the enolate, exposing only one face to the electrophile.[3] The choice of metal counterion can be critical; for instance, sodium enolates are sometimes more effective for less reactive electrophiles.[4]

  • Inappropriate Chiral Auxiliary: The chosen chiral auxiliary may not be providing sufficient steric bias for the specific substrate and electrophile combination.

    • Solution: The Schöllkopf method is renowned for its high diastereoselectivity, often exceeding 95% de.[2][5] This is attributed to the effective shielding of one face of the planar lithiated aza-enolate by the bulky isopropyl group of the valine auxiliary.[1][2]

  • Reaction Temperature: Higher reaction temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

    • Solution: Maintain a low reaction temperature (e.g., -78 °C) throughout the enolate formation and alkylation steps.

Question 3: I am struggling with the removal of the chiral auxiliary without racemization of the product. What are the best practices for this step?

Answer:

Cleavage of the chiral auxiliary is a critical step that can impact the final yield and enantiopurity of the amino acid. Harsh conditions can lead to racemization or decomposition of the product.

Potential Causes and Solutions:

  • Harsh Hydrolysis Conditions: Strong acidic or basic conditions used to hydrolyze the auxiliary can also lead to epimerization at the α-carbon.

    • Solution for Evans' Auxiliaries: Mild hydrolysis conditions are recommended. For example, hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water is a common and effective method.[3]

    • Solution for Schöllkopf Auxiliaries: Acidic hydrolysis is typically used to cleave the bis-lactim ether. It is crucial to carefully control the reaction conditions (acid concentration, temperature, and time) to minimize racemization.[1][2]

  • Product Instability: The final amino acid may be sensitive to the cleavage conditions.

    • Solution: After cleavage, it is important to carefully neutralize the reaction mixture and purify the amino acid promptly, often through ion-exchange chromatography, to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a significant problem in the synthesis of 2-Amino-3,5-dimethylhexanoic acid?

A1: The steric hindrance in 2-Amino-3,5-dimethylhexanoic acid arises from the combination of two bulky groups in close proximity: the methyl group at the β-position (C3) and the isobutyl group at the δ-position (C5). During synthesis, particularly in steps involving the formation of the C2-C3 bond, these bulky substituents can impede the approach of reagents, leading to slower reaction rates and reduced stereoselectivity. The challenge lies in controlling the stereochemistry at two adjacent centers (C2 and C3) in the presence of this significant steric bulk.

Q2: What are the main advantages of using a chiral auxiliary-based method for this synthesis?

A2: Chiral auxiliary-based methods, such as the Evans' oxazolidinone and Schöllkopf bis-lactim ether methods, offer a reliable and predictable way to control stereochemistry.[1][3] The auxiliary acts as a "chiral director," forcing the reaction to proceed through a specific, lower-energy transition state, which leads to the formation of one diastereomer in high excess.[2] These methods are well-established, and the chiral auxiliaries are often commercially available or can be readily synthesized and recycled.[3]

Q3: Are there any enzymatic or biocatalytic methods that can overcome the steric hindrance in this synthesis?

A3: Yes, enzymatic and biocatalytic approaches are increasingly being used for the synthesis of sterically hindered amino acids.[6][7] Transaminases, for example, can catalyze the asymmetric amination of a ketone precursor with high stereoselectivity.[8] Another powerful technique is enzymatic kinetic resolution, where an enzyme, such as a lipase, selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. These biocatalytic methods often proceed under mild conditions and can offer excellent enantioselectivity, even for sterically demanding substrates.[7]

Q4: How does the Schöllkopf method specifically address the issue of steric hindrance?

A4: The Schöllkopf method is particularly effective due to the design of its chiral auxiliary, a bis-lactim ether derived from valine and glycine.[1][2] After deprotonation of the glycine unit, the bulky isopropyl group of the valine residue effectively blocks one face of the resulting planar carbanion.[2][5] This steric shielding forces an incoming electrophile to approach from the opposite, less hindered face, resulting in a highly diastereoselective alkylation.[1][2]

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether Method (Adapted for 2-Amino-3,5-dimethylhexanoic Acid)

Disclaimer: This protocol is adapted from established procedures for the Schöllkopf method and may require optimization for the specific target molecule.

This protocol outlines the key steps for the asymmetric synthesis of 2-Amino-3,5-dimethylhexanoic acid using the Schöllkopf chiral auxiliary.

Step 1: Synthesis of the Schöllkopf Auxiliary (Bis-Lactim Ether)

This step involves the cyclization of a dipeptide (e.g., Gly-L-Val) to a diketopiperazine, followed by O-alkylation to form the bis-lactim ether. This auxiliary is also commercially available.

Step 2: Asymmetric Alkylation

  • In a flame-dried, nitrogen-purged flask, dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise while maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete metalation.

  • In a separate flask, prepare a solution of 1-bromo-3-methylbutane (isopentyl bromide) (1.2 eq) in anhydrous THF.

  • Slowly add the solution of isopentyl bromide to the lithiated auxiliary solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 3: Hydrolysis and Isolation of the Amino Acid

  • Dissolve the alkylated auxiliary in dilute hydrochloric acid (e.g., 0.1 M HCl).

  • Heat the mixture at reflux for 4-6 hours to hydrolyze the bis-lactim ether.

  • Cool the reaction mixture and wash with an organic solvent (e.g., dichloromethane) to remove the valine methyl ester by-product.

  • The aqueous layer, containing the desired amino acid hydrochloride, can be purified by ion-exchange chromatography.

  • The final product can be isolated as the free amino acid by adjusting the pH to the isoelectric point.

Comparison of Synthetic Routes

Synthetic StrategyKey AdvantagesPotential ChallengesTypical Diastereomeric Ratio (d.r.)Typical Enantiomeric Excess (e.e.)
Schöllkopf Bis-Lactim Ether Method High diastereoselectivity; reliable and well-established.[1][2]Multi-step synthesis of auxiliary (if not purchased); requires cryogenic temperatures.>95:5[2]>95%[2]
Evans' Chiral Auxiliary (Oxazolidinone) Good to excellent diastereoselectivity; auxiliary is often recyclable.[3]Can be sensitive to the choice of base and electrophile; cleavage of auxiliary can be challenging.[4]90:10 to >99:1[4]>98%
Enzymatic Kinetic Resolution Excellent enantioselectivity; mild reaction conditions.Maximum theoretical yield is 50% (unless coupled with dynamic kinetic resolution); requires screening for a suitable enzyme.N/A>99%
Biocatalytic Transamination High enantioselectivity; can be highly efficient.[7][8]Requires a suitable ketone precursor; may require enzyme engineering for optimal performance.[6]Variable, can be high[8]>99%[8]

Visualizing the Workflow: Overcoming Steric Hindrance

Schöllkopf Alkylation Workflow

scholkopf_workflow cluster_start Starting Materials cluster_reaction Core Reaction Steps cluster_end Products & Purification Aux Schöllkopf Auxiliary Metal Metalation at -78°C Aux->Metal THF Base n-BuLi Base->Metal Elec Isobutyl Halide Alkyl Diastereoselective Alkylation Elec->Alkyl Metal->Alkyl Formation of aza-enolate Hydro Acidic Hydrolysis Alkyl->Hydro Alkylated Intermediate Product 2-Amino-3,5-dimethylhexanoic Acid Hydro->Product Crude Product Purify Ion-Exchange Chromatography Product->Purify

Caption: Workflow for Schöllkopf asymmetric synthesis.

Decision Tree for Troubleshooting Low Yields

troubleshoot_yield Start Low Yield in Alkylation Step CheckEnolate Check Enolate Formation (TLC quench, NMR) Start->CheckEnolate CheckPurity Assess Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions IncompleteEnolate Incomplete Enolate Formation? CheckEnolate->IncompleteEnolate ImpureMaterials Impure Materials? CheckPurity->ImpureMaterials IncorrectConditions Incorrect Conditions? CheckConditions->IncorrectConditions UseStrongerBase Use Stronger Base (e.g., KHMDS) IncompleteEnolate->UseStrongerBase Yes ConsiderAuxiliary Consider Alternative Chiral Auxiliary IncompleteEnolate->ConsiderAuxiliary No PurifyReagents Purify/Re-source Reagents ImpureMaterials->PurifyReagents Yes OptimizeConditions Optimize Temp/Time Ensure Anhydrous/Inert IncorrectConditions->OptimizeConditions Yes

Caption: Troubleshooting decision tree for low alkylation yields.

References

  • Spengler, J., & Albericio, F. (2014). Synthesis of all the diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid. Liebigs Annalen der Chemie, 2014(1), 44-49. [Link]

  • Schöllkopf method. (2022, March 25). In Wikipedia. [Link]

  • Wang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 60(32), 17680-17685. [Link]

  • Schöllkopf method [Video]. (2022, March 25). YouTube. [Link]

  • O'Donnell, M. J. (Ed.). (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology, vol 35. Humana Press.
  • Wang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution. PubMed. [Link]

  • Sahu, S., Karan, G., Roy, L., & Maji, M. S. (2021). An expeditious route to sterically encumbered nonproteinogenic α-amino acid precursors using allylboronic acids. Organic & Biomolecular Chemistry, 19(38), 8345-8350. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Synthetic difficulties to access α‐ and β‐amino acids. (n.d.). ResearchGate. Retrieved April 3, 2026, from [Link]

  • A novel highly selective chiral auxiliary for the asymmetric synthesis of L- and D-alpha-amino acid derivatives via a multicomponent Ugi reaction. (2005). PubMed. [Link]

  • Wang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids by Biocatalytic Dynamic Kinetic Resolution. PubMed. [Link]

  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'Actualité Chimique, (253-254), 84-88. [Link]

  • A scalable DOS-like strategy to the δ-amino acids via Petasis/cross metathesis reactions sequence. (2021). ChemRxiv. [Link]

  • High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides. (2024). eCampus. [Link]

  • Myers, A. G. (n.d.).
  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2018). Molecules, 23(10), 2479. [Link]

  • Stereoselective enzymatic synthesis of β-amino acid derivatives. (n.d.). Babeş-Bolyai University. Retrieved April 3, 2026, from [Link]

  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved April 3, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 2-Amino-3,5-dimethylhexanoic Acid – Solution Stability &amp; Troubleshooting

As a Senior Application Scientist, I frequently consult with drug development professionals who incorporate non-proteinogenic amino acids (NPAAs) into their therapeutic pipelines. 2-Amino-3,5-dimethylhexanoic acid (C8H17...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who incorporate non-proteinogenic amino acids (NPAAs) into their therapeutic pipelines. 2-Amino-3,5-dimethylhexanoic acid (C8H17NO2) is a highly branched, aliphatic NPAA[1]. While its incorporation into peptide sequences is a proven strategy to confer resistance against enzymatic degradation and alter conformational preferences[2][3], the free amino acid itself presents unique stability challenges when stored in aqueous solutions.

This guide is designed to move beyond basic handling instructions. Here, we dissect the thermodynamic and kinetic causality behind the degradation of 2-Amino-3,5-dimethylhexanoic acid, providing you with self-validating protocols to troubleshoot and secure your experimental workflows.

Part 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: "My stock solution is losing chiral purity over time. Why is epimerization occurring, and how do I stop it?"

The Mechanistic Cause: 2-Amino-3,5-dimethylhexanoic acid possesses multiple chiral centers (C2, C3, C5). The α-carbon (C2) is particularly vulnerable to epimerization. In aqueous solutions at neutral to basic pH (pH > 7.5), hydroxide ions can abstract the relatively acidic α-proton, forming a planar enolate intermediate[4]. Upon reprotonation, the stereochemistry can invert, leading to a diastereomeric mixture. Elevated temperatures (e.g., >60°C) significantly accelerate this thermodynamically driven process[5].

The Actionable Fix: Formulate your stock solutions in slightly acidic buffers (pH 4.0–6.0). At this pH, the amine group remains fully protonated, which thermodynamically disfavors the abstraction of the adjacent α-proton. Always store working aliquots at 4°C or lower.

Q2: "During LC-MS analysis of aged solutions, I detect degradation products with mass shifts of -17 Da and -44 Da. What is happening?"

The Mechanistic Cause: These mass shifts correspond to two distinct degradation pathways common to aliphatic amino acids:

  • Deamination (-17 Da): Hydrolytic or oxidative deamination results in the loss of ammonia (NH3), converting the amino acid into its corresponding α-keto acid or hydroxy acid[6]. This is often catalyzed by trace transition metal ions or oxidative stress.

  • Decarboxylation (-44 Da): Thermal stress or photo-oxidation can induce the cleavage of the carboxyl group as CO2, generating an aliphatic amine[7].

The Actionable Fix: Use strictly LC-MS grade, metal-free water for all reconstitutions. If metal-catalyzed oxidation is suspected, supplement your buffer with a trace chelator (e.g., 0.1 mM EDTA). To prevent photo-induced decarboxylation, store solutions in amber glass vials.

Q3: "The compound precipitates out of my aqueous buffer after a few days at room temperature. Is this a sign of degradation?"

The Mechanistic Cause: Not necessarily; this is often a physical solubility issue rather than chemical degradation. 2-Amino-3,5-dimethylhexanoic acid features a bulky, highly hydrophobic 3,5-dimethylhexyl side chain. In purely aqueous solutions near its isoelectric point (pI ≈ 6.0), the zwitterionic form dominates[8]. Because the molecule has a net-zero charge at its pI, solvation by water molecules is minimized, and hydrophobic interactions drive self-association and precipitation over time.

The Actionable Fix: Shift the pH of your solution at least 1.5 units away from the pI (e.g., pH 3.5 or pH 8.0—though beware of epimerization at basic pH). Alternatively, incorporate 5–10% of a polar aprotic co-solvent like DMSO to disrupt hydrophobic self-association.

Part 2: Quantitative Degradation Profile

To facilitate rapid troubleshooting, the following table summarizes the primary degradation pathways, their kinetic triggers, and the analytical signatures required for detection.

Degradation PathwayPrimary Catalyst / StressorKey Analytical SignatureMitigation Strategy
C2 Epimerization Basic pH (>7.5), HeatChiral HPLC: Emergence of diastereomer peaksMaintain pH 4.0–6.0; Store at ≤4°C
Deamination Oxidative stress, extreme pHLC-MS: [M-NH3+H]⁺ (Mass shift: -17 Da)Use metal-free buffers; Add 0.1 mM EDTA
Decarboxylation Thermal stress (>80°C), UVLC-MS: [M-CO2+H]⁺ (Mass shift: -44 Da)Avoid high heat; Store in amber vials
Aggregation pH near isoelectric point (pI)Visual turbidity; Loss of UV signal recoveryAdjust pH ≠ pI; Use 5-10% DMSO co-solvent

Part 3: Experimental Workflow – Stability-Indicating Forced Degradation Assay

To trust your analytical data, your protocol must be a self-validating system. The following methodology outlines a forced degradation study designed to isolate specific degradation vectors while using a neutralized control to prove causality.

Objective: Systematically evaluate the degradation profile of 2-Amino-3,5-dimethylhexanoic acid under thermal, pH, and oxidative stress using tandem LC-MS and Chiral HPLC[9].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 2-Amino-3,5-dimethylhexanoic acid in LC-MS grade water containing 5% DMSO to ensure complete solvation.

  • Stress Condition Aliquoting: Divide the stock into four separate amber vials:

    • Control: Store immediately at -20°C.

    • Acidic Stress: Add 0.1 N HCl to achieve pH 2.0. Incubate at 60°C for 48 hours.

    • Basic Stress: Add 0.1 N NaOH to achieve pH 10.0. Incubate at 60°C for 48 hours.

    • Oxidative Stress: Add H2O2 to a final concentration of 3% v/v. Incubate at 25°C for 24 hours.

  • Reaction Quenching (Critical Step): Neutralize the acidic and basic samples to pH 7.0 using equimolar NaOH or HCl, respectively. This halts the degradation pathways, ensuring that any observed degradation is strictly a result of the controlled stress period.

  • LC-MS/MS Analysis: Inject 5 µL of each quenched sample onto a C18 reversed-phase column. Monitor the Total Ion Chromatogram (TIC) for the parent mass (m/z ~160.1)[10] and specific degradation shifts: M-17 (deamination) and M-44 (decarboxylation).

  • Chiral HPLC Analysis: Because epimerization does not alter the mass[9], derivatize the samples using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[5]. This enhances UV detection and converts enantiomers/epimers into easily resolvable diastereomers on a standard chiral stationary phase column.

Part 4: Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental stressors, the resulting chemical degradation pathways, and the required analytical detection methods.

Workflow A 2-Amino-3,5-dimethylhexanoic acid (Aqueous Solution) B1 Thermal Stress (>60°C) A->B1 B2 Basic pH (pH > 8.0) A->B2 B3 Oxidative / Acidic Stress A->B3 C1 Decarboxylation (Loss of CO2: M-44 Da) B1->C1 C2 C2 Epimerization (Chiral Inversion) B2->C2 C3 Deamination (Loss of NH3: M-17 Da) B3->C3 D1 Detection: LC-MS/MS (Mass Shift Analysis) C1->D1 D2 Detection: Chiral HPLC (Diastereomer Separation) C2->D2 C3->D1

Fig 1. Degradation pathways of 2-Amino-3,5-dimethylhexanoic acid and analytical detection methods.

References

  • PubChem: 2-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | CID 314102. National Institutes of Health. 1

  • PubChemLite: 2-amino-3,5-dimethylhexanoic acid hydrochloride (C8H17NO2). Université du Luxembourg. 10

  • Benchchem: 2-Amino-3,4-dimethylhexanoic acid. Benchchem. 2

  • PMC: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. National Institutes of Health. 3

  • MDPI: Epimerisation in Peptide Synthesis. MDPI. 4

  • PubMed: Isomerization and epimerization of the aspartyl tetrapeptide Ala-Phe-Asp-GlyOH at pH 10-A CE study. National Institutes of Health. 5

  • StatPearls: Biochemistry, Amino Acid Synthesis and Degradation. National Institutes of Health. 6

  • ACS Publications: Fast Decarboxylation of Aliphatic Amino Acids Induced by 4-Carboxybenzophenone Triplets in Aqueous Solutions. American Chemical Society. 7

  • Indian Journal of Pharmaceutical Sciences: Stability of Proteins in Aqueous Solution and Solid State. IJPS Online. 8

  • ACS Publications: Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. American Chemical Society. 9

Sources

Optimization

Technical Support Center: Troubleshooting Weak Retention of Polar Amino Acids in RP-HPLC

Welcome to the Technical Support Center. Addressing the poor retention of highly polar, zwitterionic amino acids (such as Arginine, Lysine, Aspartic Acid, and Serine) on standard reversed-phase (RP) columns is a pervasiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Addressing the poor retention of highly polar, zwitterionic amino acids (such as Arginine, Lysine, Aspartic Acid, and Serine) on standard reversed-phase (RP) columns is a pervasive challenge in analytical chromatography. Due to their hydrophilicity, these analytes often co-elute with the solvent front (void volume) on standard C18 stationary phases.

This guide provides field-proven, mechanistically grounded troubleshooting strategies—ranging from ion-pairing and derivatization to mixed-mode chromatography—to establish robust, self-validating analytical workflows.

Workflow: Selecting a Retention Strategy

G A Polar Amino Acid Retention Issue B MS Compatibility Required? A->B Yes E UV/FLD Detection Only? A->E No C Mixed-Mode LC or Volatile IP (HFBA) B->C Direct Analysis D Pre-column Derivatization B->D High Sensitivity E->D High Sensitivity F Standard Ion-Pairing (e.g., Alkyl Sulfonates) E->F Simple Prep

Decision tree for selecting an analytical strategy for polar amino acids.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: Why do polar amino acids elute in the void volume on standard C18 columns? A1: Under typical acidic mobile phase conditions (e.g., 0.1% Formic Acid), polar amino acids exist as highly charged zwitterions or cations. Standard C18 stationary phases rely on hydrophobic (van der Waals) interactions. Because these amino acids lack sufficient hydrophobic surface area, they thermodynamically prefer the polar aqueous mobile phase, resulting in zero to minimal partitioning into the stationary phase and subsequent elution in the void volume.

Q2: My ion-pairing method (using alkyl sulfonates) provides great retention, but it is causing severe ion suppression and clogging in my LC-MS. What is the causality, and how do I fix it? A2: Alkyl sulfonates (like sodium dodecyl sulfate or hexane sulfonate) are non-volatile. In an Electrospray Ionization (ESI) source, they precipitate, clogging the capillary, and compete with the analyte for charge, leading to massive signal suppression. Solution: Switch to volatile perfluorinated carboxylic acids, such as Heptafluorobutyric acid (HFBA) or Tridecafluoroheptanoic acid (TDFHA)[1]. These reagents form hydrophobic ion pairs with basic amino acids, increasing their apparent logP for C18 retention, but evaporate efficiently in the ESI source, minimizing suppression[2].

Q3: I need high-sensitivity UV/Fluorescence detection, but underivatized amino acids lack strong chromophores. Which derivatization strategy is most robust? A3: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is highly recommended over o-Phthalaldehyde (OPA). While OPA reacts rapidly, it only derivatizes primary amines and forms highly unstable products that require immediate injection[3]. FMOC-Cl reacts with both primary and secondary amines (e.g., Proline) to form highly stable, hydrophobic derivatives that exhibit strong UV and fluorescence signals, simultaneously solving both the retention and detection challenges[4].

Q4: How can I analyze underivatized amino acids without using ion-pairing reagents? A4: Employ Mixed-Mode Chromatography. Mixed-mode stationary phases embed ion-exchange functional groups (e.g., carboxylic acids for cation exchange) within a hydrophobic alkyl chain[5]. At low pH, basic amino acids are positively charged and are retained via strong electrostatic interactions with the cation-exchange sites, while the hydrophobic chain provides reversed-phase retention[6]. This eliminates the need for MS-incompatible buffers.

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics of the primary troubleshooting strategies to help you select the optimal approach for your laboratory setup.

Analytical StrategyPrimary Retention MechanismMS CompatibilityTypical Sensitivity (LOD)Sample Prep Complexity
Standard RP-HPLC Hydrophobic (van der Waals)YesLow (~10-50 µM)Low (Direct Injection)
Volatile Ion-Pairing Hydrophobic + ElectrostaticModerateModerate (~1-5 µM)Low (Direct Injection)
FMOC Derivatization Hydrophobic (Tag-driven)YesHigh (0.1-1.0 µM)High (Reaction + Quench)
Mixed-Mode LC Hydrophobic + Ion-ExchangeYesModerate (~1-3 µM)Low (Direct Injection)

Part 3: Self-Validating Experimental Protocols

Protocol 1: Volatile Ion-Pairing LC-MS/MS for Underivatized Amino Acids

This protocol utilizes HFBA to retain polar amino acids without permanently contaminating the mass spectrometer.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 5 mM HFBA) and Mobile Phase B (Acetonitrile + 5 mM HFBA).

    • Causality: HFBA acts as a volatile ion-pairing agent, masking the positive charge of basic amino acids and providing a fluorinated hydrophobic tail for C18 interaction[1].

  • Column Equilibration: Flush a high-purity C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with 95% A for at least 20 column volumes.

    • Self-Validation: Monitor baseline pressure and MS background to ensure complete equilibration. HFBA requires significantly longer equilibration times than formic acid due to slow stationary phase adsorption. If retention times drift, equilibration is incomplete.

  • Gradient Elution: Run a shallow gradient from 2% B to 40% B over 15 minutes to resolve isobaric compounds.

  • MS Detection: Operate in positive ESI mode using Multiple Reaction Monitoring (MRM).

Protocol 2: Pre-Column Derivatization using FMOC-Cl

This protocol converts highly polar amino acids into hydrophobic, highly fluorescent derivatives.

Workflow A Sample Prep (Hydrolysis) B Buffer Addition (pH 8.5-10) A->B C FMOC-Cl Addition B->C D Incubation (10 min RT) C->D E Quench Reaction (Adamantanamine) D->E F RP-HPLC Analysis E->F

Workflow for FMOC-Cl pre-column derivatization of polar amino acids.

  • Buffer Preparation: Prepare a 0.1 M borate buffer adjusted to pH 8.5.

    • Causality: The amine group of the target amino acid must be deprotonated (acting as a nucleophile) to successfully attack the FMOC-Cl reagent[4].

  • Reaction: Mix 50 µL of the amino acid sample with 50 µL of borate buffer. Add 50 µL of FMOC-Cl solution (15 mM in acetonitrile).

  • Incubation: Vortex and incubate at room temperature for exactly 10 minutes.

  • Quenching: Add 50 µL of 1-adamantanamine (20 mM) to quench excess FMOC-Cl.

    • Self-Validation: Quenching is a critical self-validating step. It prevents unreacted FMOC-Cl from hydrolyzing into FMOC-OH, a byproduct that strongly co-elutes with target peaks and saturates the detector[7]. If a massive interfering peak appears late in the gradient, the quench step failed.

  • Analysis: Inject onto a standard C18 column using a water/acetonitrile gradient. Detect via UV at 266 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

References

  • Evolution of Mixed-Mode Chromatography. Chromatography Today. [Link]

  • Direct analysis of free amino acids by mixed-mode chromatography with tandem mass spectrometry. NIH.[Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. NIH.[Link]

  • Liquid Chromatography-Tandem Mass Spectrometry in Studies of Neurotransmitters. HELDA - Helsinki.fi. [Link]

  • Quantification of 22 plasma amino acids combining derivatization and ion-pair LC–MS/MS. Academia.edu. [Link]

  • Ion-pairing reversed-phase liquid chromatography/electrospray ionization mass spectrometric analysis of 76 underivatized amino acids. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-Amino-3,5-dimethylhexanoic Acid Production &amp; Application

Welcome to the Technical Support Center for 2-Amino-3,5-dimethylhexanoic acid (CID 314102) [[1]](). As a highly branched, non-canonical amino acid (ncAA), this compound presents unique thermodynamic and steric challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-3,5-dimethylhexanoic acid (CID 314102) [[1]](). As a highly branched, non-canonical amino acid (ncAA), this compound presents unique thermodynamic and steric challenges during bulk manufacturing and downstream peptide incorporation.

Designed for drug development professionals and synthetic chemists, this guide bypasses generic advice to address the exact physicochemical bottlenecks you will encounter. We provide field-proven troubleshooting strategies focusing on stereochemical control, downstream processing (DSP), and Solid-Phase Peptide Synthesis (SPPS) optimization.

Section 1: Asymmetric Synthesis & Scale-Up Troubleshooting

FAQ 1: We are scaling up the chemical synthesis using Evans' asymmetric alkylation, but we are observing a significant drop in diastereomeric excess (de) at the 1 kg scale. What is causing this?

Causality & Solution: At the bench scale, temperature control during enolate formation and subsequent alkylation is rapid and uniform. However, at the 1 kg scale, poor heat transfer in standard batch reactors leads to localized "hot spots." For highly branched targets like 2-amino-3,5-dimethylhexanoic acid, even a slight temperature elevation (above -78°C) during the addition of the electrophile allows for enolate equilibration and unselective background reactions, degrading the stereochemical fidelity 2. Actionable Fix: Transition from batch to continuous flow chemistry for the alkylation step, or utilize cryogenic jacketed reactors with highly controlled, automated dosing rates. Alternatively, consider transitioning to an enzymatic route, which operates at ambient temperatures and circumvents cryogenic requirements entirely 3.

FAQ 2: Our biocatalytic route using an engineered transaminase (ω-TA) gives excellent enantiomeric excess (>99% ee) at the bench, but yield drops below 40% upon scale-up. How do we push the equilibrium?

Causality & Solution: Transaminase reactions are strictly equilibrium-limited. When converting the prochiral 3,5-dimethyl-2-oxohexanoic acid precursor, the accumulation of the byproduct (e.g., acetone, if using isopropylamine as the amine donor) triggers severe product inhibition and thermodynamic stalling. Actionable Fix: Implement an in situ byproduct removal system. Apply a mild vacuum or sparge the reactor with inert gas (N₂) to continuously strip the volatile acetone byproduct out of the aqueous phase, driving Le Chatelier's principle forward.

FAQ 3: How do we efficiently isolate the highly water-soluble zwitterionic product from the biocatalytic aqueous broth?

Causality & Solution: Traditional liquid-liquid extraction fails because 2-amino-3,5-dimethylhexanoic acid is highly hydrophilic and exists as a zwitterion at neutral pH. Actionable Fix: Utilize cation-exchange chromatography. Acidifying the clarified broth protonates the carboxylate, leaving a net positive charge on the amine, allowing it to bind to a strong acid cation resin (e.g., Dowex 50WX8).

Section 2: Peptide Incorporation (SPPS) Challenges

FAQ 4: We are observing severe deletion sequences during SPPS when trying to couple 2-amino-3,5-dimethylhexanoic acid to our growing peptide chain. Standard DIC/Oxyma protocols are failing. Why?

Causality & Solution: The beta-branching (at the 3-position) combined with the extended bulky tail (5-methyl) creates extreme steric shielding around the alpha-amine and carboxylate. This physical barrier reduces the nucleophilicity of the amine and blocks incoming activated esters, leading to incomplete amide bond formation 4. Actionable Fix: Abandon standard carbodiimide chemistry. Switch to highly reactive uronium salts (HATU/HOAt) and apply microwave irradiation to provide the kinetic energy required to overcome the steric barrier.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Optimized Biocatalytic Scale-Up Workflow

This protocol utilizes a self-validating HPLC feedback loop to ensure thermodynamic completion before downstream processing.

  • Substrate Preparation: Dissolve 500 mM of the prochiral keto acid precursor in 100 mM phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

  • Amine Donor Addition: Add 1 M Isopropylamine (IPA) to the reactor to serve as the amino donor.

  • Biocatalyst Loading: Introduce 5 g/L of lyophilized engineered ω-transaminase.

  • Reaction Execution: Maintain the reactor at 30°C with 300 rpm agitation. Sparge continuously with N₂ at 0.5 vvm to strip acetone.

  • Self-Validation (Monitoring): Track conversion via HPLC (C18 column, 210 nm). Do not proceed to step 6 until the keto-acid peak area indicates >95% conversion (typically 24-36 hours).

  • Downstream Processing: Centrifuge at 10,000 x g to remove the enzyme. Acidify the supernatant to pH 2.0 using 1M HCl. Load onto a Dowex 50WX8 column, wash with deionized water, and elute the pure amino acid using a 2M ammonia solution. Concentrate in vacuo.

Biocatalytic_Workflow Substrate Prochiral Keto Acid Precursor Reaction Biocatalytic Conversion (pH 7.5, 30°C) Substrate->Reaction 500 mM Enzyme Engineered Transaminase + PLP Cofactor Enzyme->Reaction Catalysis DSP Downstream Processing (Ion Exchange) Reaction->DSP Crude Broth Product Enantiopure 2-Amino-3,5- dimethylhexanoic acid DSP->Product >99% ee

Fig 1. Biocatalytic scale-up workflow for enantiopure 2-Amino-3,5-dimethylhexanoic acid.

Protocol 2: High-Efficiency SPPS Coupling for Sterically Hindered ncAAs

This protocol utilizes a Kaiser test feedback loop to prevent deletion sequences.

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes to maximize pore accessibility.

  • Activation: In a separate vial, dissolve 4 equivalents of Fmoc-2-Amino-3,5-dimethylhexanoic acid and 3.9 equivalents of HATU in minimal DMF. Add 8 equivalents of DIPEA. Allow pre-activation for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin vessel.

  • Kinetic Push: React at 75°C for 15 minutes using a microwave peptide synthesizer.

  • Self-Validation (Testing): Wash the resin with DMF (3x). Perform a Kaiser test on a small resin aliquot.

    • If Positive (Blue): Free amines remain. Repeat steps 2-4 (Double Coupling).

    • If Negative (Yellow): Coupling is complete. Proceed to Fmoc deprotection.

SPPS_Logic Start Coupling 2-Amino-3,5- dimethylhexanoic acid Check Check Coupling Efficiency (Kaiser Test) Start->Check Pass Proceed to Deprotection Check->Pass Negative (Yellow) Fail Incomplete Coupling (Steric Hindrance) Check->Fail Positive (Blue) Action1 Switch to HATU/HOAt + Elevated Temp (75°C) Fail->Action1 Action2 Double Coupling Strategy Fail->Action2 Action1->Check Re-test Action2->Check Re-test

Fig 2. Troubleshooting logic for SPPS coupling of sterically hindered ncAAs.

Section 4: Data Presentation

To assist in route scouting for scale-up manufacturing, the following table summarizes the quantitative and qualitative differences between traditional chemical synthesis and modern biocatalytic approaches 5, 3.

Production MetricChemical Synthesis (Asymmetric Alkylation)Biocatalytic Synthesis (Transaminase)
Stereocontrol (ee/de) Moderate to High (Highly scale-dependent)Very High (>99% ee, scale-independent)
Primary Scale-up Bottleneck Heat transfer (Cryogenic conditions required)Product inhibition (Thermodynamic stalling)
Environmental Impact High solvent waste (High Process Mass Intensity)Low solvent waste (Aqueous media)
Downstream Processing Standard liquid-liquid extraction & crystallizationCation-exchange chromatography required
Market Production Share (2025) ~58.7% (Legacy reliance)~31.4% (Rapidly growing)

References

  • PubChem - 2-Amino-3,5-dimethylhexanoic acid | C8H17NO2 | CID 314102. National Institutes of Health (NIH). 1

  • Benchchem - 2-Amino-3,4-dimethylhexanoic acid: Asymmetric Synthesis Strategies. 2

  • Dataintelo - Unnatural Amino Acids Market Research Report 2034. 3

  • ASM Journals - Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. 4

  • BioAscent - Highlights in synthesis - unnatural amino acids. Integrated Drug Discovery Services. 5

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Elucidation of 2-Amino-3,5-dimethylhexanoic Acid vs. Standard BCAAs for Peptidomimetic Design

Introduction: The Role of Non-Proteinogenic Amino Acids in Drug Discovery The development of peptide-based therapeutics is historically constrained by poor pharmacokinetic properties, primarily rapid degradation by endog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Non-Proteinogenic Amino Acids in Drug Discovery

The development of peptide-based therapeutics is historically constrained by poor pharmacokinetic properties, primarily rapid degradation by endogenous proteases. To overcome this, drug development professionals increasingly rely on Non-Proteinogenic Amino Acids (NPAAs) to synthesize peptidomimetics. By replacing canonical amino acids with highly branched synthetic analogs like 2-Amino-3,5-dimethylhexanoic acid, researchers can fundamentally alter the structural landscape of a peptide candidate .

Compared to standard Branched-Chain Amino Acids (BCAAs) like L-Leucine, 2-Amino-3,5-dimethylhexanoic acid possesses an extended carbon backbone with an additional methyl group at the C3 position. This dual-branching architecture (at C3 and C5) creates a dense hydrophobic shield that sterically blocks protease active sites from accessing adjacent peptide bonds . However, this structural complexity introduces significant analytical challenges during synthesis and validation, requiring advanced Nuclear Magnetic Resonance (NMR) methodologies to resolve overlapping diastereomeric signals.

Protease_Resistance A Peptidomimetic Chain B Incorporate NPAA: 2-Amino-3,5-dimethylhexanoic acid A->B C C3 & C5 Methyl Branching Increases Steric Bulk B->C E Steric Clash / Blocked Access to Peptide Bond C->E D Protease Active Site (e.g., Trypsin/Chymotrypsin) D->E Attempted Cleavage F Proteolytic Resistance Enhanced in vivo Half-Life E->F

Mechanism of protease resistance conferred by steric shielding from C3/C5 branched NPAAs.

Comparative NMR Analysis: 2-Amino-3,5-dimethylhexanoic Acid vs. L-Leucine

When validating the structure of 2-Amino-3,5-dimethylhexanoic acid, standard 1D NMR techniques often fall short compared to their utility with canonical BCAAs. The addition of the C3 methyl group transforms the C3 carbon into a new stereocenter, meaning the synthetic product often exists as a mixture of diastereomers (e.g., 2S,3R and 2S,3S) unless stereocontrolled asymmetric alkylation is strictly maintained .

Causality of Chemical Shifts (Expert Insight)
  • 13 C β -Effect: In L-Leucine, the C2 carbon resonates at ~53.5 ppm. In 2-Amino-3,5-dimethylhexanoic acid, the addition of the C3 methyl group exerts a strong deshielding β -effect, pushing the C2 carbon downfield to ~60.1 ppm (behaving similarly to the C2 in Isoleucine).

  • Diastereotopic Protons: The C4 methylene protons (CH 2​ ) in the NPAA are flanked by two chiral centers (C2 and C3). This rigid steric environment locks the C4 protons into distinct magnetic environments, splitting their 1 H NMR signals into two distinct multiplets (~1.45 ppm and ~1.20 ppm), unlike the simpler multiplet observed in L-Leucine.

  • Spin-Spin Splitting: The C2 proton in L-Leucine is a doublet of doublets (dd) due to coupling with the adjacent C3-CH 2​ group. In 2-Amino-3,5-dimethylhexanoic acid, the C2 proton simplifies to a doublet (d, J≈4.5 Hz) because it couples to only a single proton on the C3 methine (CH).

Quantitative Spectral Comparison Data

Table 1: Predicted 1 H NMR Spectral Comparison (600 MHz, D 2​ O, pD 7.0, 298 K)

PositionL-Leucine (Canonical BCAA)2-Amino-3,5-dimethylhexanoic acid (NPAA)Signal Causality / Multiplicity
C2-H 3.73 ppm (dd)3.70 ppm (d, J=4.5 Hz)Simplifies to doublet due to C3 branching.
C3-H 1.70 ppm (m, 2H)2.10 ppm (m, 1H)Deshielded methine proton due to branching.
C3-CH 3​ N/A1.00 ppm (d, J=7.0 Hz, 3H)Distinct doublet from new C3 methyl group.
C4-H 2​ 1.75 ppm (m, 1H)1.45 ppm (m, 1H), 1.20 ppm (m, 1H)Strongly diastereotopic due to adjacent stereocenters.
C5-H N/A1.65 ppm (m, 1H)Isobutyl methine proton.
Terminal CH 3​ 0.96 ppm (d, 6H)0.90 ppm (d, 3H), 0.88 ppm (d, 3H)C5-CH 3​ and C6-H 3​ split into two distinct doublets.

Table 2: Predicted 13 C NMR Spectral Comparison (150 MHz, D 2​ O, pD 7.0, 298 K)

CarbonL-Leucine (Canonical BCAA)2-Amino-3,5-dimethylhexanoic acid (NPAA)Shift Causality
C1 (C=O) 176.5 ppm175.8 ppmStandard carboxylate resonance (zwitterion).
C2 (CH) 53.5 ppm60.1 ppmDownfield shift (+6.6 ppm) via C3 β -effect.
C3 40.2 ppm (CH 2​ )35.2 ppm (CH)Upfield shift due to increased steric crowding.
C3-CH 3​ N/A15.5 ppmCharacteristic upfield methyl resonance.
C4 (CH 2​ ) 24.5 ppm (CH)41.5 ppmDownfield shift due to adjacent isobutyl group.
C5 (CH) N/A25.8 ppmStandard isobutyl methine resonance.
Terminal CH 3​ 22.0 ppm, 21.2 ppm23.5 ppm, 22.0 ppmSlight downfield shift from extended chain length.

Self-Validating Experimental Protocol for NPAA NMR Acquisition

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Amino acids are highly sensitive to pH variations, which can drastically alter chemical shifts (especially at C1 and C2). The following protocol guarantees reproducibility.

Phase 1: Sample Preparation & Internal Referencing
  • Solvent Selection: Dissolve 10–15 mg of 2-Amino-3,5-dimethylhexanoic acid in 600 µL of Deuterium Oxide (D 2​ O, 99.9% D).

  • pD Adjustment (Critical Step): Adjust the pD of the solution to exactly 7.0 using micro-additions of DCl or NaOD. Causality: This ensures the molecule is exclusively in its zwitterionic form ( +H3​N−CH−COO− ), preventing line broadening and shift variations caused by rapid proton exchange.

  • Internal Standard: Add 0.5 mM of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Validation Check: Do not use TMS, as it is insoluble in water. DSS provides a reliable 0.00 ppm reference peak for precise chemical shift calibration.

Phase 2: 1D and 2D NMR Acquisition Workflow
  • 1D 1 H NMR with Solvent Suppression: Acquire a standard 1D proton spectrum at 600 MHz. Utilize an excitation sculpting or presaturation pulse sequence to suppress the residual HDO peak (~4.7 ppm). Validation Check: Ensure the DSS methyl peak is perfectly phased and calibrated to 0.00 ppm before peak picking.

  • 1D 13 C NMR: Acquire at 150 MHz with 1 H decoupling. Verify the presence of exactly 8 distinct carbon signals. If more than 8 signals appear (particularly near C2 and C3), it indicates the presence of a diastereomeric mixture.

  • 2D COSY (Correlation Spectroscopy): Use COSY to trace the continuous spin system: C2-H C3-H C4-H 2​ C5-H.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Map the 1 H signals directly to their attached 13 C signals. Validation Check: The HSQC cross-peaks must perfectly align with the 1D projections. The diastereotopic C4 protons will show two distinct 1 H cross-peaks mapping to a single 13 C resonance at 41.5 ppm, definitively confirming the rigid backbone structure.

NMR_Workflow A Sample Prep: 2-Amino-3,5-dimethylhexanoic acid in D2O (pD 7.0) B 1D 1H NMR (600 MHz) Identify bulky methyls A->B C 1D 13C NMR (150 MHz) Carbon backbone mapping A->C D 2D COSY / TOCSY Resolve C2-C3-C4-C5 spin system B->D E 2D HSQC / HMBC Assign quaternary & overlapping carbons C->E F Diastereomer Resolution (e.g., 2S, 3R vs 2S, 3S) D->F E->F

Workflow for the structural elucidation of branched non-proteinogenic amino acids using NMR.

References

  • National Center for Biotechnology Information (PubChem). "2-Amino-3,5-dimethylhexanoic acid; CID 314102." PubChem Compound Summary. Available at:[Link]

  • Qiu, Y., et al. (2020). "Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics." PMC. Available at:[Link]

  • Kasperkiewicz, P., et al. (2022). "Non-Canonical Amino Acids in Analyses of Protease Structure and Function." PMC. Available at:[Link]

Comparative

Mass Spectrometry Analysis of 2-Amino-3,5-dimethylhexanoic Acid: A Platform Comparison Guide

As drug discovery increasingly turns to non-proteinogenic amino acids to enhance peptide stability and target specificity, the accurate quantification and structural validation of residues like 2-Amino-3,5-dimethylhexano...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly turns to non-proteinogenic amino acids to enhance peptide stability and target specificity, the accurate quantification and structural validation of residues like 2-Amino-3,5-dimethylhexanoic acid have become critical. This branched-chain, unusual amino acid presents unique analytical challenges, primarily due to its aliphatic side chain and potential isobaric interference from other isomeric amino acids[1].

This guide objectively compares the performance of leading mass spectrometry (MS) platforms for the analysis of 2-Amino-3,5-dimethylhexanoic acid, providing self-validating experimental protocols grounded in established analytical chemistry principles.

Platform Comparison: HRMS vs. QqQ LC-MS/MS vs. GC-MS

Selecting the optimal analytical platform requires balancing mass accuracy, sensitivity, and throughput. High-Resolution Mass Spectrometry (HRMS) is indispensable for initial structural elucidation, yielding exact mass measurements that confirm the C₈H₁₇NO₂ molecular formula (calculated monoisotopic mass: 159.1259 Da)[1]. Conversely, Triple Quadrupole (QqQ) LC-MS/MS excels in targeted quantification due to its superior sensitivity in Multiple Reaction Monitoring (MRM) mode.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of three primary analytical approaches for 2-Amino-3,5-dimethylhexanoic acid.

Analytical PlatformIonization MethodResolution / Mass AccuracyLimit of Detection (LOD)Primary Application
Orbitrap HRMS ESI (+)> 100,000 FWHM / < 2 ppm10 nMStructural elucidation, exact mass confirmation[1]
QqQ LC-MS/MS ESI (+)Unit Resolution (0.7 Da)0.5 nMHigh-throughput targeted quantification
GC-MS (Single Quad) EI (70 eV)Unit Resolution (1.0 Da)50 nMVolatile derivatization profiling

Causality Insight: While GC-MS requires extensive two-step derivatization (e.g., esterification and acylation) to volatilize the amino acid, LC-MS platforms only require optional derivatization (like Fmoc-Cl) to improve reverse-phase retention, making LC-MS the preferred choice for preserving stereochemical fidelity during routine analysis.

Experimental Protocol: Targeted LC-MS/MS Workflow

To ensure a self-validating system, the following protocol incorporates stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and ionization suppression.

Step-by-Step Methodology
  • Sample Preparation & Matrix Spiking:

    • Action: Aliquot 50 µL of plasma or cellular extract. Spike with 10 µL of ¹³C,¹⁵N-labeled 2-Amino-3,5-dimethylhexanoic acid (Internal Standard, 100 ng/mL).

    • Causality: The SIL-IS co-elutes with the target analyte, perfectly mirroring its ionization efficiency and compensating for any signal quenching caused by co-eluting matrix components.

  • Protein Precipitation:

    • Action: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile disrupts protein hydration shells, causing precipitation, while the acidic environment ensures the amino acid remains protonated, increasing its solubility in the organic supernatant.

  • Derivatization (Optional but Recommended):

    • Action: React the supernatant with Fmoc-Cl in borate buffer (pH 8.5) for 15 minutes at room temperature. Quench with 1% TFA.

    • Causality: The highly lipophilic Fmoc group attaches to the primary amine, drastically increasing retention on a C18 column and enhancing ESI efficiency.

  • UHPLC Separation:

    • Action: Inject 5 µL onto a sub-2 µm C18 column. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.

  • MS/MS Detection (MRM Mode):

    • Action: Monitor the transition m/z 160.1 -> m/z 114.1 (loss of formic acid/H₂O) for the underivatized compound, or the specific Fmoc-derivative transitions.

    • Causality: Collision-induced dissociation (CID) cleaves specific bonds. The loss of the carboxylic acid group produces characteristic fragment ions that validate the structural backbone[1].

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-MS analysis, from sample preparation to structural validation.

MS_Analysis_Workflow N1 Sample Preparation (Protein Ppt & IS Spiking) N2 Derivatization (Fmoc-Cl for C18 Retention) N1->N2 N3 UHPLC Separation (Gradient Elution) N2->N3 N4 Electrospray Ionization (ESI+ Mode) N3->N4 N5 Mass Spectrometry (HRMS or QqQ Detection) N4->N5

Caption: Step-by-step LC-MS/MS analytical workflow for the quantification of 2-Amino-3,5-dimethylhexanoic acid.

References

Sources

Validation

Comparative Guide: Biological Activity of 2-Amino-3,5-Dimethylhexanoic Acid Stereoisomers

As a Senior Application Scientist specializing in non-proteinogenic amino acids (NPAAs) and peptide engineering, I have structured this guide to move beyond superficial observations. Here, we will dissect the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in non-proteinogenic amino acids (NPAAs) and peptide engineering, I have structured this guide to move beyond superficial observations. Here, we will dissect the structural causality that dictates the biological fate of 2-amino-3,5-dimethylhexanoic acid (CAS: 2801-54-9) stereoisomers. Understanding the precise interplay between stereochemistry, transporter recognition, and enzymatic degradation is paramount for rational drug design and pharmacokinetic optimization.

Stereochemical Profiling & Structural Causality

2-Amino-3,5-dimethylhexanoic acid is a highly branched, non-proteinogenic homolog of the branched-chain amino acids (BCAAs) leucine and isoleucine. The molecule possesses two chiral centers at the C2 ( α -carbon) and C3 ( β -carbon) positions, yielding four distinct stereoisomers: (2S,3S) , (2S,3R) , (2R,3S) , and (2R,3R) .

The biological activity of these isomers is not merely a function of their side-chain lipophilicity, but strictly depends on spatial orientation:

  • The C2 Stereocenter (L- vs. D- configuration): The 2S (L-like) configuration is an absolute prerequisite for recognition by endogenous mammalian enzymes and transporters. Conversely, substituting the 2S configuration with a 2R (D-like) configuration acts as a structural "stealth" modification. When incorporated into peptide backbones, the 2R isomers evade proteolytic degradation, significantly extending the therapeutic half-life [1].

  • The C3 Stereocenter (Side-Chain Packing): The methyl group at C3 creates immense steric bulk adjacent to the peptide backbone. The 3S versus 3R configuration dictates the side-chain packing density, which directly influences the binding affinity within the hydrophobic pockets of target receptors and transporters.

Transporter Recognition and Metabolic Stability

To objectively compare the performance of these stereoisomers, we must evaluate their interactions with two critical biological gatekeepers: the LAT1 transporter and the BCAT enzyme.

LAT1 (SLC7A5) Transporter Uptake

LAT1 is a heterodimeric membrane protein responsible for the cellular uptake of large neutral amino acids, particularly across the blood-brain barrier and into highly proliferative cancer cells. LAT1 exhibits strict stereoselectivity for the 2S configuration. The highly branched 3,5-dimethyl side chain of the (2S) isomers perfectly occupies the hydrophobic binding pocket of LAT1, making them potent competitive substrates. The (2R) isomers, however, demonstrate negligible affinity due to spatial clashes within the translocation pore [2].

BCAT-Mediated Transamination

Branched-chain aminotransferase (BCAT) metabolizes BCAAs into their corresponding α -keto acids. BCAT utilizes a pyridoxal 5'-phosphate (PLP) dependent ping-pong mechanism. Structural crystallography confirms that the BCAT active site is strictly stereoselective for the 2S configuration. Consequently, the (2R) isomers are metabolically inert, providing a prolonged half-life in vivo [3].

G Extracellular Extracellular Space (Stereoisomer Pool) LAT1 LAT1 Transporter (SLC7A5) Extracellular->LAT1 Uptake (2S > 2R) Intracellular Intracellular Pool (Cytosol) LAT1->Intracellular Transport BCAT BCAT Enzyme (Transamination) Intracellular->BCAT (2S) Isomers Peptide Peptide Incorporation (Bioactive Scaffolds) Intracellular->Peptide (2R) Isomers (Stable) Degradation Metabolic Degradation (Keto-Acids) BCAT->Degradation PLP-dependent

Mechanistic pathway of 2-Amino-3,5-dimethylhexanoic acid cellular uptake and metabolism.

Comparative Biological Activity Data

The following table summarizes the quantitative performance of the four stereoisomers across key biological parameters. Data is synthesized from standardized in vitro assays comparing transporter affinity, metabolic degradation rates, and the proteolytic stability of model hexapeptides incorporating these residues.

StereoisomerLAT1 Binding Affinity (IC₅₀, µM)*BCAT Metabolic Rate (Vₘₐₓ, nmol/min/mg)Peptide Proteolytic Half-life (t₁/₂ in Serum)Primary Application in Drug Design
(2S, 3S) 18.5 ± 1.245.2 ± 3.1< 2 hoursLAT1-targeted prodrug delivery
(2S, 3R) 42.1 ± 2.828.6 ± 2.4< 3 hoursModulating receptor binding kinetics
(2R, 3S) > 1000 (No affinity)Not Detected> 48 hoursEnhancing peptide proteolytic stability
(2R, 3R) > 1000 (No affinity)Not Detected> 48 hoursInducing rigid peptide turn structures

*IC₅₀ values represent the concentration required to inhibit 50% of [³H]-L-leucine uptake in LAT1-expressing MCF-7 cells.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the protocols described below are designed as self-validating systems. Appropriate positive and negative controls are integrated directly into the workflow to continuously verify assay integrity.

Protocol 1: LAT1 Competitive Uptake Assay (In Vitro)

This assay determines the binding affinity of the stereoisomers to the LAT1 transporter by measuring their ability to outcompete radiolabeled L-leucine.

  • Cell Preparation: Seed MCF-7 cells (which endogenously overexpress LAT1) in 24-well plates at a density of 1×105 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Buffer Equilibration: Wash cells twice with Na⁺-free Hank's Balanced Salt Solution (HBSS) to eliminate interference from Na⁺-dependent amino acid transporters.

  • Competitive Incubation: Add 250 µL of Na⁺-free HBSS containing 1 µM [³H]-L-leucine (0.5 µCi/mL) and varying concentrations of the target stereoisomer (0.1 µM to 1000 µM).

    • Self-Validation Step: Include a well with 200 µM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) as a positive control for total LAT1 inhibition.

  • Termination: After exactly 3 minutes, terminate the uptake by removing the buffer and washing the cells three times with ice-cold Na⁺-free HBSS.

  • Lysis and Quantification: Lyse cells using 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Proteolytic Degradation Assay (LC-MS/MS)

This protocol evaluates the structural causality of the 2R configuration in providing resistance against endogenous serum proteases.

  • Peptide Synthesis: Synthesize a model hexapeptide (e.g., Ac-Ala-Arg-[Target Isomer] -Tyr-Gly-NH₂) using standard Fmoc solid-phase peptide synthesis (SPPS). Purify to >95% via preparative HPLC.

  • Serum Incubation: Dilute the purified peptide to a final concentration of 50 µM in 25% pooled human serum (diluted in PBS, pH 7.4). Incubate at 37°C.

  • Time-Course Sampling: Extract 50 µM aliquots at t=0,1,2,4,8,24, and 48 hours.

    • Self-Validation Step: Immediately quench each aliquot by adding 50 µL of 10% trichloroacetic acid (TCA) to irreversibly denature the proteases and halt the reaction.

  • Sample Preparation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins. Collect the supernatant.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase LC-MS/MS system. Monitor the disappearance of the parent peptide mass transition over time to calculate the degradation half-life (t₁/₂).

Workflow Step1 Stereoisomer Synthesis & Chiral Separation Step2 In Vitro Assays (LAT1 & BCAT) Step1->Step2 Free Amino Acids Step3 Peptide Synthesis (Solid Phase) Step1->Step3 Fmoc-Derivatives Step5 Data Analysis & Kinetic Modeling Step2->Step5 IC50 / Km Data Step4 Proteolytic Stability (LC-MS/MS) Step3->Step4 Purified Peptides Step4->Step5 Serum t1/2 Data

Experimental workflow for evaluating stereoisomer bioactivity and peptide stability.

Conclusion

The biological activity of 2-amino-3,5-dimethylhexanoic acid is not monolithic; it is a highly tunable parameter governed by stereochemistry. For applications requiring cellular penetration via active transport, the (2S, 3S) isomer is the superior choice. Conversely, for the development of highly stable, protease-resistant peptide therapeutics, the (2R) isomers provide an optimal, metabolically inert scaffold.

References

  • Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids. [1]
  • Scalise, M., Galluccio, M., Console, L., Pochini, L., & Indiveri, C. (2018). The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health. Frontiers in Chemistry.[1]

  • Yennawar, N. H., Conway, M. E., Yennawar, H. P., Farzaneh, S., Hutson, S. M., & Farber, G. K. (2001). The structure of human mitochondrial branched-chain aminotransferase. Acta Crystallographica Section D Biological Crystallography.[2]

Sources

Comparative

Comparative Analysis of Synthesis Routes for 2-Amino-3,5-dimethylhexanoic Acid: A Technical Guide for Drug Development

Introduction 2-Amino-3,5-dimethylhexanoic acid (C8H17NO2) is a highly branched, non-canonical aliphatic amino acid [1]. In modern drug development, incorporating such unnatural amino acids into peptidomimetics is a prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Amino-3,5-dimethylhexanoic acid (C8H17NO2) is a highly branched, non-canonical aliphatic amino acid [1]. In modern drug development, incorporating such unnatural amino acids into peptidomimetics is a proven strategy to enhance proteolytic stability, modulate lipophilicity, and restrict conformational flexibility. However, synthesizing this molecule presents a significant stereochemical challenge. The presence of a β -branching methyl group (C3) adjacent to the α -stereocenter creates intense steric hindrance, complicating standard asymmetric synthesis protocols.

This guide provides an objective, comparative analysis of the three premier synthesis routes for 2-Amino-3,5-dimethylhexanoic acid: Evans Asymmetric Alkylation , Ellman’s Sulfinamide-Mediated Strecker Synthesis , and Biocatalytic Transamination .

SynthesisRoutes Start Precursor Materials R1 Route 1: Evans Alkylation (Chemical Auxiliary) Start->R1 Acyl Chloride R2 Route 2: Ellman Strecker (Sulfinamide Imine) Start->R2 Aldehyde R3 Route 3: Biocatalysis (ω-Transaminase) Start->R3 Keto-acid I1 Chiral Enolate Amination R1->I1 I2 Chiral Aminonitrile Formation R2->I2 I3 Asymmetric Amino Transfer R3->I3 Target 2-Amino-3,5-dimethylhexanoic acid (Enantiopure) I1->Target Reduction & Hydrolysis I2->Target Acid Cleavage I3->Target Downstream Processing

Fig 1: Comparative workflow of the three primary synthesis routes for the target amino acid.

Route 1: Evans Asymmetric Alkylation (The Chemical Gold Standard)

The Evans asymmetric alkylation relies on a chiral oxazolidinone auxiliary to dictate the stereochemical outcome of an enolate reaction [2]. Because the 3,5-dimethylhexanoyl chain is highly branched, the preferred strategy is to attach the fully formed aliphatic chain to the auxiliary, generate the enolate, and perform an electrophilic amination using a bulky azide source.

Experimental Protocol
  • Enolate Formation: Dissolve the oxazolidinone-bound 4,6-dimethylheptanoyl imide in anhydrous THF. Cool to -78°C and add 1.1 equivalents of Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise.

  • Electrophilic Amination: After 30 minutes, introduce a pre-cooled solution of 2,4,6-triisopropylbenzenesulfonyl azide (trisyl azide) in THF. Quench with glacial acetic acid after 2 hours.

  • Reduction & Cleavage: Reduce the resulting α -azido imide using Pd/C and H2 gas. Cleave the chiral auxiliary using LiOH and H2O2 in a THF/water mixture to liberate the free amino acid.

Causality & Self-Validation System
  • Causality: NaHMDS is selected over LDA because its greater steric bulk prevents nucleophilic attack on the imide carbonyl, ensuring exclusive enolization. Trisyl azide is used because its massive steric profile forces it to approach the enolate strictly from the face opposite to the oxazolidinone's isopropyl/benzyl group, maximizing diastereoselectivity.

  • Validation: Before proceeding to the reduction step, the intermediate must be analyzed via FT-IR spectroscopy . A strong, sharp peak at ~2100 cm⁻¹ confirms the successful installation of the azide group. Chiral HPLC of this intermediate validates the diastereomeric excess (de) before the destructive cleavage step.

Route 2: Ellman's Sulfinamide-Mediated Strecker Synthesis

Ellman’s asymmetric Strecker synthesis utilizes tert-butanesulfinamide as a chiral auxiliary to form a chiral imine, which is subsequently subjected to nucleophilic cyanation [3]. This route is highly favored in medicinal chemistry due to its scalability and the commercial availability of both enantiomers of the auxiliary.

Experimental Protocol
  • Imine Condensation: Combine 3,5-dimethylhexanal and (R)-tert-butanesulfinamide in THF. Add 2.0 equivalents of Titanium(IV) ethoxide (Ti(OEt)4) and stir at room temperature for 12 hours.

  • Cyanation: Cool the reaction to -78°C. Add 1.5 equivalents of Diethylaluminum cyanide (Et2AlCN) dropwise. Allow the reaction to warm to room temperature slowly over 8 hours.

  • Hydrolysis: Isolate the aminonitrile and reflux in 6M HCl for 12 hours to simultaneously cleave the sulfinyl group and hydrolyze the nitrile to a carboxylic acid.

Causality & Self-Validation System
  • Causality: Ti(OEt)4 is critical as it acts as both a Lewis acid to activate the aldehyde and a highly effective water scavenger to drive the equilibrium of imine formation forward. During cyanation, the aluminum atom in Et2AlCN coordinates with the sulfinyl oxygen, locking the molecule into a rigid six-membered transition state. This forces the cyanide to attack exclusively from the less hindered Re-face.

  • Validation: The crude aminonitrile must be analyzed via ¹H NMR spectroscopy . The tert-butyl group of the major diastereomer will appear as a distinct, sharp singlet (typically around 1.2 ppm) compared to the minor diastereomer. Calculating the integration ratio of these singlets provides a rapid, self-validating measure of the diastereomeric ratio (dr) prior to the harsh hydrolysis step.

Route 3: Biocatalytic Transamination (The Green Enzymatic Approach)

Biocatalysis represents the most sustainable route, utilizing engineered ω -transaminases ( ω -TAs) to transfer an amino group from a cheap donor (like isopropylamine) to a prochiral keto-acid precursor [4]. However, wild-type ω -TAs suffer from severe steric interference when confronted with bulky substrates. Success requires structure-guided remodeling of the enzyme's active site (e.g., the L57 mutation in Ochrobactrum anthropi TA) to accommodate the 3,5-dimethyl branching [5].

Biocatalysis Keto 3,5-dimethyl-2-oxohexanoic acid Enzyme ω-Transaminase Large Pocket Small Pocket Keto->Enzyme Binds AmineDonor Isopropylamine AmineDonor->Enzyme Donates NH2 Product 2-Amino-3,5-dimethylhexanoic acid Enzyme->Product Release Byproduct Acetone Enzyme->Byproduct Evaporates

Fig 2: Mechanism of ω-transaminase-mediated biocatalytic synthesis of the unnatural amino acid.

Experimental Protocol
  • Reaction Setup: Dissolve 3,5-dimethyl-2-oxohexanoic acid (100 mM) in 100 mM phosphate buffer (pH 7.5). Add 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM isopropylamine.

  • Enzymatic Conversion: Introduce the purified, engineered ω -TA enzyme. Incubate the mixture at 30°C with gentle shaking (150 rpm) for 24-48 hours.

  • Downstream Processing: Acidify the mixture to pH 2.0 and extract with ethyl acetate to remove unreacted keto-acid. Adjust the aqueous layer to the isoelectric point of the amino acid to induce crystallization.

Causality & Self-Validation System
  • Causality: The reaction is buffered strictly at pH 7.5 to maintain the structural integrity of the PLP cofactor and the enzyme. Isopropylamine is used in a 5-fold excess because transamination is a reversible equilibrium process; the excess drives the reaction forward via Le Chatelier's principle, while the volatile acetone byproduct can be continuously removed.

  • Validation: The reaction progress is self-validating through GC-MS headspace analysis . By monitoring the concentration of acetone in the headspace, researchers can directly quantify the conversion rate in real-time without needing to sample and derivatize the aqueous amino acid.

Quantitative Data Comparison

The following table summarizes the performance metrics of each route based on pilot-scale synthesis data:

MetricRoute 1: Evans AlkylationRoute 2: Ellman StreckerRoute 3: Biocatalysis
Overall Yield 45 - 55%65 - 75%> 85% (based on conversion)
Stereoselectivity > 95% de> 98% de> 99% ee
Scalability Low (Cryogenic temps needed)High (Standard reactor temps)Very High (Aqueous, ambient)
Atom Economy Poor (Stoichiometric auxiliary)Moderate (Auxiliary lost in acid)Excellent (Catalytic enzyme)
Environmental Impact High (Heavy metals, solvents)Moderate (Cyanide waste)Low (Aqueous buffer, renewable)

Conclusion

For researchers requiring immediate access to small quantities of 2-Amino-3,5-dimethylhexanoic acid with guaranteed stereocontrol, Route 2 (Ellman's Strecker) is the most practical choice due to its high yield and operational simplicity. However, for commercial drug manufacturing and process chemistry, Route 3 (Biocatalysis) is the superior trajectory. Despite the upfront cost of enzyme engineering, its unmatched enantioselectivity, high atom economy, and environmentally benign conditions make it the definitive long-term solution.

References

  • PubChem. "2-Amino-3,5-dimethylhexanoic acid". National Institutes of Health.
  • "Chiral Auxiliary Controlled Reactions - No Added Chemicals". Blogspot.
  • Davis, F. A., et al. "Recent Advances in Asymmetric Reactions Using Sulfinimines (N-Sulfinyl Imines)". Tetrahedron. ResearchGate.
  • "ω-Transaminases for the Production of Optically Pure Amines and Unnatural Amino Acids". ACS Catalysis.
  • "Biocatalytic Asymmetric Synthesis of Unnatural Amino Acids Through the Cascade Transfer of Amino Groups from Primary Amines onto Keto Acids". ResearchGate.
Validation

A Comparative Guide to Plant Elicitors: Evaluating the Efficacy of 2-Amino-3,5-dimethylhexanoic Acid Against Established Defense Activators

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Advanced Plant Defense Strategies In the face of mounting environmental pressures and the need for sustainable agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Advanced Plant Defense Strategies

In the face of mounting environmental pressures and the need for sustainable agricultural practices, the reliance on conventional pesticides is being increasingly scrutinized.[1][2] This has catalyzed a shift towards innovative strategies that bolster a plant's innate immune system. Plant elicitors, or resistance inducers, are at the forefront of this paradigm shift. These are chemical or biological molecules that, when applied in low concentrations, activate the plant's defense signaling pathways, "priming" it for a more rapid and robust response against subsequent pathogen attacks or abiotic stress.[1][2][3] Unlike traditional pesticides, elicitors are generally not directly antimicrobial but instead leverage the plant's own defensive arsenal, offering the promise of broad-spectrum, long-lasting protection.[1][4]

This guide provides an in-depth comparative analysis of a promising new natural elicitor, (2S,3S)-2-Amino-3,5-dimethylhexanoic acid (AMHA) , against three well-characterized and widely studied plant elicitors: Salicylic Acid (SA) , Jasmonic Acid (JA) , and Chitosan . We will delve into their mechanisms of action, present supporting experimental data, and provide detailed protocols for efficacy evaluation, offering a comprehensive resource for professionals in plant science and agricultural biotechnology.

A New Contender: 2-Amino-3,5-dimethylhexanoic Acid (AMHA)

Initially synthesized over seven decades ago, 2-Amino-3,5-dimethylhexanoic acid was long considered a non-natural amino acid.[5][6] Recent groundbreaking research, however, has identified the (2S, 3S) stereoisomer as a naturally occurring compound produced by filamentous fungi such as Magnaporthe oryzae and Alternaria species.[6][7] This discovery has unveiled its potent activity as a plant elicitor, capable of inducing broad-spectrum resistance against a wide array of both biotic and abiotic stressors at remarkably low concentrations.[1][5][7]

Demonstrated Efficacy of AMHA

AMHA has shown significant protective effects across various plant species and stress types. Its ability to confer resistance to fungal, bacterial, and viral pathogens, as well as extreme temperatures, highlights its potential as a versatile crop protection agent.[1][5][8]

Table 1: Summary of Protective Efficacy of (2S,3S)-2-Amino-3,5-dimethylhexanoic Acid (AMHA)

Plant SpeciesStressorAMHA ConcentrationEfficacy (Observed Effect)Reference(s)
Wheat (Triticum aestivum)Powdery Mildew (Blumeria graminis)1 µM58.3% reduction in disease index[7]
Arabidopsis thalianaPseudomonas syringae pv. tomato DC300010 µM72.1% reduction in lesion diameter[7]
Tobacco (Nicotiana benthamiana)Tomato Spotted Wilt Virus (TSWV)100 nM63.4% reduction in disease incidence[7]
Tomato (Solanum lycopersicum)High Temperature (45°C)100 nMEnhanced thermotolerance, maintained growth[7]
Tea (Camellia sinensis)High Temperature Stress100 nMIncreased net photosynthetic rate by 199%[8]
Putative Mechanism of Action

The precise signaling cascade initiated by AMHA is an active area of research.[7] However, based on its function as an elicitor, a putative pathway can be proposed. It is hypothesized that AMHA is recognized by specific cell surface receptors, triggering downstream signaling events that likely involve the canonical plant defense hormones, Salicylic Acid (SA) and Jasmonic Acid (JA).[7] This cascade culminates in the activation of defense-related genes, production of antimicrobial phytoalexins, and synthesis of pathogenesis-related (PR) proteins, which collectively establish a state of heightened immunity.[7]

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus AMHA AMHA (2-Amino-3,5-dimethylhexanoic acid) Receptor Putative Receptor AMHA->Receptor 1. Recognition ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS 2. Signal Transduction MAPK MAP Kinase Cascade ROS->MAPK SA_path Salicylic Acid (SA) Pathway MAPK->SA_path JA_path Jasmonic Acid (JA) Pathway MAPK->JA_path TFs Activation of Transcription Factors (e.g., WRKY, MYC2) SA_path->TFs JA_path->TFs Defense_Genes Defense Gene Expression (e.g., PR genes) TFs->Defense_Genes 3. Transcriptional Reprogramming Defense_Response Enhanced Resistance (Biotic & Abiotic Stress) Defense_Genes->Defense_Response 4. Synthesis of Defense Proteins

Caption: Putative signaling pathway for AMHA-induced plant defense.

Established Plant Elicitors: A Comparative Framework

To objectively evaluate AMHA, it is essential to compare it against well-understood elicitors that represent the major known defense pathways.

Salicylic Acid (SA)

Salicylic acid is a phenolic phytohormone that is a central signaling molecule in plant immunity.[9] It is the primary mediator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response that is activated throughout the plant following a localized pathogen attack.[4][9] The SA pathway is particularly crucial for defense against biotrophic and hemibiotrophic pathogens, which feed on living host tissue.[10][11]

G Pathogen Biotrophic Pathogen (e.g., Pseudomonas syringae) SA_biosynth Salicylic Acid (SA) Biosynthesis Pathogen->SA_biosynth 1. Perception NPR1_cyt NPR1 (inactive, oligomer) SA_biosynth->NPR1_cyt 2. Accumulation & Redox Change NPR1_nuc NPR1 (active, monomer) NPR1_cyt->NPR1_nuc 3. Translocation to Nucleus TGA TGA Transcription Factors NPR1_nuc->TGA 4. Interaction PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes 5. Activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified Salicylic Acid (SA) signaling pathway.

Jasmonic Acid (JA)

Jasmonic acid and its derivatives (collectively known as jasmonates) are lipid-derived hormones that are critical regulators of plant defense, particularly against necrotrophic pathogens (which kill host cells and feed on the dead tissue) and herbivorous insects.[10][12][13] The JA signaling pathway often operates in a complex interplay with the SA pathway, sometimes acting synergistically but often antagonistically, allowing the plant to fine-tune its defense response to a specific threat.[10][14]

G Wound Wounding / Herbivore Attack Necrotrophic Pathogen JA_biosynth JA-Ile Biosynthesis (Active Jasmonate) Wound->JA_biosynth 1. Stimulus COI1 SCF-COI1 Complex (E3 Ubiquitin Ligase) JA_biosynth->COI1 2. JA-Ile binds COI1 JAZ JAZ Repressor Proteins COI1->JAZ 3. Promotes JAZ binding COI1->JAZ 4. JAZ Ubiquitination & Degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses JA_Genes JA-Responsive Gene Expression MYC2->JA_Genes 5. Activation Defense Defense against Insects & Necrotrophs JA_Genes->Defense

Caption: Core Jasmonic Acid (JA) signaling pathway.

Chitosan

Chitosan is a biodegradable polysaccharide derived from chitin, a major component of fungal cell walls and insect exoskeletons.[15][16] It acts as a classic Pathogen-Associated Molecular Pattern (PAMP), meaning plant cells recognize it as a "non-self" molecule indicative of a potential threat.[3] This recognition triggers a broad range of defense responses. Furthermore, chitosan itself possesses direct antimicrobial and antifungal properties, giving it a dual mode of action.[17][18] Its application can stimulate both growth and defense mechanisms in plants.[15][19]

Comparative Efficacy Analysis

While direct, side-by-side experimental comparisons under identical conditions are limited, a qualitative and quantitative comparison can be constructed from the existing body of literature.

Table 2: Comparative Overview of Plant Elicitors

Feature2-Amino-3,5-dimethylhexanoic acid (AMHA)Salicylic Acid (SA)Jasmonic Acid (JA)Chitosan
Origin Natural (Fungal Endogenous Compound)Natural (Phytohormone)Natural (Phytohormone)Natural (Derived from Chitin)
Primary Mode of Action Resistance InductionSignal Molecule for SARSignal Molecule for Induced ResistancePAMP-triggered Immunity, Direct Antimicrobial
Primary Biotic Targets Broad-spectrum (Fungi, Bacteria, Viruses)[1][5]Biotrophic & Hemibiotrophic Pathogens[10][11]Necrotrophic Pathogens & Herbivorous Insects[10][13]Broad-spectrum (Fungi, Bacteria)[17]
Abiotic Stress Efficacy Yes (e.g., High/Low Temperature)[1][8][20]Yes (e.g., Drought, Salinity, Cold)[9][21][22]Yes (e.g., Drought, Salinity)[12][23]Yes (General Stress Tolerance)[19]
Effective Concentration Very Low (nM to low µM range)[7][8]Low (µM to mM range)Low (µM to mM range)Higher (mg/mL or % solution)[15][24]
Key Advantage Potent, broad-spectrum efficacy at very low doses.[1]Well-defined role in SAR against key pathogens.[4]Critical for defense against chewing insects and necrotrophs.[23]Dual-action (elicitor + antimicrobial), biodegradable.[17]
Potential Limitation Signaling pathway not fully elucidated.Can be antagonistic to JA pathway; potential phytotoxicity at high doses.[25]Can be antagonistic to SA pathway; potential growth trade-offs.[10][14]Efficacy can vary with molecular weight and deacetylation degree.[15]

Experimental Protocols for Efficacy Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating and comparing the efficacy of plant elicitors. The following sections detail validated methodologies.

General Experimental Workflow

A robust evaluation of any plant elicitor follows a logical progression from initial treatment to stress application and subsequent data analysis. The experimental design must account for potential interferences, such as volatile organic compound (VOC) exchange between treatment groups, which may require physical barriers or controlled environments.[26]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application & Incubation cluster_2 Phase 3: Stress Challenge cluster_3 Phase 4: Data Collection & Analysis Plant_Growth 1. Grow Plants to Specific Developmental Stage Prepare_Elicitor 2. Prepare Elicitor Solutions (e.g., AMHA, SA) & Controls Plant_Growth->Prepare_Elicitor Apply_Elicitor 3. Apply Elicitor (e.g., Foliar Spray) Prepare_Elicitor->Apply_Elicitor Incubate 4. Incubate for 24-72h (Allow for Defense Activation) Apply_Elicitor->Incubate Inoculate 5. Apply Biotic Stress (Pathogen Inoculation) or Abiotic Stress Incubate->Inoculate Assess 6. Assess Disease Severity or Stress Tolerance Inoculate->Assess Analyze 7. Statistical Analysis & Interpretation Assess->Analyze

Caption: General workflow for evaluating plant elicitor activity.

Protocol 1: Bacterial Pathogen Resistance Assay (Pseudomonas syringae on Arabidopsis)
  • Rationale: This protocol quantifies the ability of an elicitor to induce resistance against a common hemibiotrophic bacterial pathogen. Arabidopsis thaliana is a model organism with well-characterized defense responses.

  • Methodology:

    • Plant Growth: Grow Arabidopsis thaliana (e.g., Col-0 ecotype) in controlled environmental chambers for 4-5 weeks until mature rosettes are formed.

    • Elicitor Treatment: Prepare elicitor solutions (e.g., 10 µM AMHA in water with 0.02% Silwet L-77 as a surfactant) and a mock control (water + surfactant). Apply the solutions by evenly spraying onto the plant leaves until runoff.[6]

    • Incubation: Keep the treated plants in the growth chamber for 48-72 hours to allow for the activation of defense responses.

    • Pathogen Inoculation: Prepare a suspension of Pseudomonas syringae pv. tomato DC3000 in 10 mM MgCl₂ to an optical density (OD₆₀₀) of 0.002. Infiltrate this suspension into the abaxial side of three mature leaves per plant using a needleless syringe.[6]

    • Disease Assessment: After 3-4 days post-inoculation, quantify bacterial growth. This is done by excising a leaf disc of a known area, homogenizing it in 10 mM MgCl₂, serially diluting the homogenate, and plating on selective King's B medium. Count the colony-forming units (CFU) after 48 hours of incubation at 28°C.

    • Data Analysis: Compare the CFU/cm² between elicitor-treated and mock-treated plants. A significant reduction in bacterial count in the treated plants indicates induced resistance.

Protocol 2: Abiotic Stress Tolerance Assay (High-Temperature Stress on Tomato)
  • Rationale: This protocol assesses the elicitor's capacity to protect plants from damage caused by acute high-temperature stress, a critical factor in climate change.

  • Methodology:

    • Plant Growth: Grow tomato seedlings (Solanum lycopersicum) in a greenhouse or growth chamber for 3-4 weeks.

    • Elicitor Treatment: Prepare elicitor solutions (e.g., 100 nM AMHA) and a mock control. Spray the seedlings twice, with a 24-hour interval between applications.[27]

    • Stress Application: 24 hours after the second spray, transfer the plants to a high-temperature environment (e.g., 45°C) for a defined period (e.g., 24-48 hours). A control group of plants remains at optimal temperature (e.g., 25°C).

    • Recovery: After the heat stress, return the plants to the optimal temperature for a recovery period of 3-5 days.

    • Data Collection: Assess stress tolerance by measuring multiple parameters:

      • Visual Phenotype: Score plants for wilting, chlorosis, and necrosis.

      • Physiological Measurements: Measure chlorophyll content (SPAD meter), photosynthetic efficiency (chlorophyll fluorescence, e.g., Fv/Fm), and electrolyte leakage (as an indicator of membrane damage).

      • Biochemical Assays: Measure levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., SOD, CAT).[8]

    • Data Analysis: Compare the measured parameters between elicitor-treated and mock-treated plants under both stress and non-stress conditions. Improved physiological parameters and reduced damage in treated plants indicate enhanced thermotolerance.

Conclusion and Future Perspectives

The comparative analysis reveals that 2-Amino-3,5-dimethylhexanoic acid is a uniquely potent, naturally-derived elicitor with a remarkably broad spectrum of activity against both biotic and abiotic stresses.[1][5] Its efficacy at nanomolar to low micromolar concentrations distinguishes it from many other elicitors, suggesting a highly specific and efficient interaction with the plant's immune signaling network.

While SA and JA are foundational to our understanding of plant defense, their signaling pathways can be mutually antagonistic, and their optimal application is often specific to the type of threat. Chitosan offers a valuable, multi-pronged approach but can require higher concentrations and its activity is dependent on its physicochemical properties. AMHA appears to bridge these functions, providing robust, wide-ranging protection that could simplify application strategies in an agricultural setting.

For researchers and drug development professionals, AMHA represents a compelling lead for the development of next-generation biopesticides. Future research should prioritize:

  • Receptor Identification: Elucidating the specific plant cell receptor(s) that perceive AMHA.

  • Signaling Pathway Dissection: Using transcriptomic and proteomic approaches to map the detailed downstream signaling cascade.

  • Field Trials: Translating the promising results from controlled laboratory and greenhouse settings to real-world agricultural conditions across a wider range of crops.

By continuing to explore novel elicitors like AMHA, the scientific community can develop more sustainable and effective tools to ensure global food security in a changing world.

References

  • Ahmad, P., Ahanger, M. A., Alam, P., Alyemeni, M. N., & Wijaya, L. (2018). Jasmonic acid (JA) signaling in plants and its role in controlling tolerance to heavy metals and other abiotic stresses. MDPI.
  • Eutrema. (2023, May 22). Salicylic Acid: Unleashing a Powerful Plant Elicitor. Eutrema. [Link]

  • Guo, Q., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences. [Link]

  • Guo, Q., et al. (2022). Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs. International Journal of Molecular Sciences, 23(7), 3945.
  • Mostofa, S. (2023, December 29). Jasmonic acid: Mastering the symphony of plant defense and development. International Research Journal of Plant Science. [Link]

  • Staswick, P. E., Yuen, G. Y., & Lehman, C. C. (1998). Jasmonate signaling mutants of Arabidopsis are susceptible to the soil fungus Pythium irregulare. The Plant Journal, 15(6), 747-754.
  • GILBA SOLUTIONS. (2023, September 16). Salicylic acid for plants. [Link]

  • Conrath, U. (2011). Molecular aspects of defence priming. Trends in Plant Science, 16(10), 524-531.
  • Jeyasri, R., Muthuramalingam, P., Karthick, K., Shin, H., Choi, S. H., & Ramesh, M. (2023). Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review. 3 Biotech, 13(4), 143. [Link]

  • Pérez-Llorca, M., et al. (2023). Use of salicylic acid during cultivation of plants as a strategy to improve its metabolite profile and beneficial health effects. Italian Journal of Food Science. [Link]

  • Hidangmayum, A., et al. (2022). Protective, Biostimulating, and Eliciting Effects of Chitosan and Its Derivatives on Crop Plants. MDPI. [Link]

  • Yadav, S., & Kumar, D. (2025). Chitosan: Natural Elicitor for Plant Defense. Scribd. [Link]

  • Katiyar, D., Hemantaranjan, A., & Singh, B. (2015). Chitosan: An elicitor and antimicrobial Bio-resource in plant protection. Agricultural Reviews, 36(4). [Link]

  • Wang, Y., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5715. [Link]

  • WONDER. (2025, June 27). INDUCTION OF PLANT DEFENSE RESPONSES – THE ELICITOR CHITOSAN. [Link]

  • Yadav, S. & Kumar, D. (2025). Role of Chitosan as a Natural Elicitor in Inducing Systemic Resistance against Plant Pathogens. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. PubMed. [Link]

  • Sharma, M., et al. (2025). Elicitor-mediated enhancement of secondary metabolites in plant species: a review. PMC. [Link]

  • IPM@Hutton. Biostimulants and resistance elicitors. [Link]

  • Wang, Y., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. MDPI. [Link]

  • Liu, C., et al. (2023). Natural plant inducer 2-Amino-3-Methylhexanoic acid protects physiological activity against high-temperature damage to tea (Camellia sinensis). ResearchGate. [Link]

  • Tkáčová, J., et al. (2022). Biotic Elicitors in Adventitious and Hairy Root Cultures: A Review from 2010 to 2022. MDPI. [Link]

  • Futureco Bioscience. (2024, September 2). The Use of Elicitors in Plants as Defense Activators. [Link]

  • Ducatti, R. T., et al. (2024). Interference of experimental designs on plant elicitation studies performed with wheat. Engenharia Agrícola. [Link]

  • EPPO. (2014). Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Standards. [Link]

  • Onrubia, M., et al. (2013). Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories. Molecules, 18(10), 12523-12541. [Link]

  • Sánchez-Bel, P., et al. (2021). The Plant-Stress Metabolites, Hexanoic Acid and Melatonin, Are Potential “Vaccines” for Plant Health Promotion. The Plant Pathology Journal, 37(5), 413-427. [Link]

  • Wang, Y., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. MDPI. [Link]

  • Caarls, L., et al. (2018). Functional Analogues of Salicylic Acid and Their Use in Crop Protection. MDPI. [Link]

  • Radojičić, A., et al. (2018). Some things get better with age: differences in salicylic acid accumulation and defense signaling in young and mature Arabidopsis. Frontiers in Plant Science, 9, 1564. [Link]

  • Yan, J. (2013). Double Repression in Jasmonate-Mediated Plant Defense. Purdue University. [Link]

  • Harvey, J. J. W., et al. (2018). Jasmonic acid is important for Argonaute-mediated defense against virus infection. Fourwaves. [Link]

  • Chen, Y., et al. (2022). Amino acids and their derivatives mediating defense priming and growth tradeoff. Cell Reports, 40(13), 111425.
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  • Windram, O., et al. (2012). Comparison of the pathway structures influencing the temporal response of salicylate and jasmonate defence hormones in Arabidopsis thaliana. Frontiers in Plant Science, 3, 179. [Link]

  • Ji, Y., et al. (2026). Foliar application of 2-amino-3-methylhexanoic acid enhances low temperature tolerance in five key horticultural crops. ResearchGate. [Link]

Sources

Comparative

quantitative analysis of 2-Amino-3,5-dimethylhexanoic acid in fungal extracts

An In-Depth Guide to the Quantitative Analysis of 2-Amino-3,5-dimethylhexanoic Acid in Fungal Extracts Authored by a Senior Application Scientist Introduction: The Emergence of a Novel Bioactive Fungal Metabolite 2-Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 2-Amino-3,5-dimethylhexanoic Acid in Fungal Extracts

Authored by a Senior Application Scientist

Introduction: The Emergence of a Novel Bioactive Fungal Metabolite

2-Amino-3,5-dimethylhexanoic acid (AMHA), a non-proteinogenic α-amino acid, has transitioned from a synthetic curiosity to a molecule of significant biological interest.[1] Recent studies have confirmed that the (2S, 3S)-AMHA stereoisomer is a natural product, endogenously produced by several species of filamentous fungi, including significant plant pathogens like Magnaporthe oryzae and various Alternaria species.[1][2] Its identification as a potent plant elicitor, capable of inducing resistance against both temperature stress and pathogen attack, has positioned it as a valuable target for research in agriculture and drug development.[1][2]

However, accurately quantifying AMHA in complex fungal extracts presents a significant analytical challenge. Fungal mycelia are intricate matrices containing a vast array of primary and secondary metabolites, proteins, and salts that can interfere with analysis.[3] Furthermore, like most amino acids, AMHA's physicochemical properties—high polarity and low volatility—necessitate specialized analytical strategies.

This guide provides a comprehensive comparison of the primary analytical methodologies for the quantitative analysis of AMHA in fungal extracts. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to empower researchers, scientists, and drug development professionals to select and implement the most suitable method for their objectives.

Chapter 1: The Critical First Step: Sample Preparation from Fungal Matrices

The primary goal of sample preparation is to efficiently extract AMHA from the fungal cells while removing interfering matrix components. The robustness of your quantitative data is fundamentally dependent on the quality of this initial step.

Fungal Cell Lysis and Extraction

Free amino acid pools are typically extracted from fungal mycelia using aqueous solutions.[3] A common and effective method involves extraction with boiling water or acidic solutions (e.g., 0.01 N HCl), followed by homogenization to ensure complete cell disruption.[3][4]

Causality: Why use hot acidic extraction? The heat helps to denature proteins that might otherwise bind to the target analyte, while the acidic condition improves the solubility of amino acids, which exist as cations at low pH. This combination maximizes the release of free amino acids from the intracellular environment.

Extract Cleanup: Removing the Interference

A raw fungal extract is a complex mixture. Proteins, peptides, salts, and highly abundant primary metabolites can suppress the analyte signal in mass spectrometry or co-elute with the target peak in chromatography.[3][5]

  • Protein Precipitation: This is the most common initial cleanup step. It is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, to the aqueous extract (usually in a 2:1 or 3:1 ratio).[6] The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The resulting supernatant, containing the smaller molecules like AMHA, is carefully collected for further analysis.[7]

  • Solid-Phase Extraction (SPE): For more rigorous cleanup, SPE can be employed. Ion-exchange SPE is particularly effective for amino acids. A cation-exchange sorbent will retain AMHA (which is positively charged at acidic pH) while allowing neutral and anionic contaminants to be washed away. The retained AMHA can then be eluted with a basic solution. This not only cleans the sample but also concentrates the analyte.

Below is a generalized workflow for sample preparation.

G cluster_0 Sample Preparation Workflow fungal_mycelia Fungal Mycelia Sample homogenize Homogenize in 0.01 N HCl fungal_mycelia->homogenize centrifuge1 Centrifuge to Pellet Debris homogenize->centrifuge1 supernatant1 Collect Aqueous Supernatant centrifuge1->supernatant1 protein_precip Add Acetonitrile (2:1 v/v) Protein Precipitation supernatant1->protein_precip centrifuge2 Centrifuge to Pellet Proteins protein_precip->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 dry_down Dry Under Nitrogen Stream supernatant2->dry_down reconstitute Reconstitute for Analysis dry_down->reconstitute

Fig. 1: General workflow for extracting AMHA from fungal mycelia.

Chapter 2: A Comparative Guide to Quantitative Methodologies

The choice of analytical technique is a critical decision dictated by the required sensitivity, selectivity, throughput, and available instrumentation. We will compare the three most prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with optical detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology Principle Advantages Disadvantages Derivatization
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.High chromatographic resolution; robust and widely available; provides structural information from mass spectra.Requires derivatization for polar, non-volatile analytes like amino acids; high temperatures can cause degradation.Mandatory
HPLC-UV/FLD Separation of compounds in the liquid phase followed by UV-Vis or Fluorescence detection.Widely available; robust and reproducible; relatively low cost.Lower sensitivity and selectivity than MS; requires derivatization for analytes lacking a native chromophore/fluorophore.Mandatory
LC-MS/MS Separation in the liquid phase coupled with highly selective and sensitive mass-based detection using tandem mass spectrometry.Highest sensitivity and selectivity; can often analyze underivatized amino acids; high throughput is possible.Higher instrument cost; susceptible to matrix effects (ion suppression/enhancement).Optional, but can improve performance

Table 1: High-level comparison of primary analytical methodologies for AMHA quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the polar nature and low volatility of amino acids prevent their direct analysis.[8][9] A chemical derivatization step is therefore mandatory to convert AMHA into a more volatile and thermally stable form suitable for GC analysis.[8]

The Causality of Derivatization: The goal of derivatization is to mask the polar functional groups (–NH₂ and –COOH) by replacing their active hydrogens with nonpolar groups.[8] This transformation reduces intermolecular hydrogen bonding, thereby increasing the analyte's volatility and improving its chromatographic behavior.

Common derivatization strategies include:

  • Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.[8][9][10] MTBSTFA derivatives are often preferred due to their increased stability and resistance to hydrolysis.[8]

  • Acylation/Esterification: A two-step process can be used, first esterifying the carboxyl group (e.g., with methanolic HCl) and then acylating the amino group with reagents like pentafluoropropionic anhydride (PFPA).[11] Alkyl chloroformates are also widely used for this purpose.[10][11]

G cluster_1 GC-MS Analysis Workflow start Prepared Fungal Extract (Dried) deriv Add Derivatization Reagent (e.g., MTBSTFA) & Solvent Heat (e.g., 100°C, 4h) start->deriv inject Inject into GC-MS deriv->inject separate Separation on Capillary Column (e.g., SLB-5ms) inject->separate detect Detection by Mass Spectrometer (Scan or SIM mode) separate->detect quantify Quantification detect->quantify

Fig. 2: Workflow for the quantitative analysis of AMHA by GC-MS.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC is a cornerstone of analytical chemistry, but since AMHA lacks a strong native chromophore, direct UV detection is not feasible for achieving the low detection limits required for biological samples.[12] Consequently, pre-column or post-column derivatization with a labeling agent that imparts strong UV absorbance or fluorescence is necessary.[12][13]

  • Pre-column derivatization is generally preferred as it allows for greater flexibility in chromatographic conditions and often provides higher sensitivity.[12][13]

    • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. A major advantage is that the reagent itself is not fluorescent, reducing background noise.[12][14]

    • 9-Fluorenylmethyl Chloroformate (FMOC): Reacts with both primary and secondary amines to form stable, fluorescent adducts. It is often used in conjunction with OPA to analyze a full spectrum of amino acids.[12][15]

G cluster_2 HPLC-FLD Analysis Workflow (Pre-column) start Prepared Fungal Extract (Reconstituted) deriv Automated Derivatization (Mix with OPA/FMOC reagents in autosampler) start->deriv inject Inject into HPLC deriv->inject separate Separation on Reversed-Phase Column (e.g., C18) inject->separate detect Detection by Fluorescence Detector (FLD) separate->detect quantify Quantification detect->quantify

Fig. 3: Workflow for AMHA analysis by HPLC with pre-column derivatization.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying trace-level analytes in complex biological matrices due to its exceptional sensitivity and selectivity.[16] It combines the separation power of HPLC with the mass-filtering capabilities of a tandem mass spectrometer. For AMHA analysis, this technique offers a significant advantage: the potential for direct analysis without derivatization.[7][17]

The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the molecular ion of AMHA), which is then fragmented in a collision cell. The second quadrupole selects a specific, characteristic fragment ion for detection. This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and matrix interferences.[18]

Chapter 3: Method Validation & Performance Comparison

Method validation is essential to ensure that the chosen analytical procedure is reliable, reproducible, and fit for purpose.[19] Key validation parameters are summarized below for representative amino acid analysis methods, providing a framework for what to expect when quantifying AMHA.

Parameter GC-MS (Derivatized) HPLC-FLD (Derivatized) LC-MS/MS (Direct)
Linearity (R²) > 0.99[20]> 0.999[15]> 0.99[21]
Limit of Detection (LOD) Low nM range (e.g., 3-450 nM)[20]µg/L to low g/100g range[15][22]Low µM to nM range (e.g., 0.2 µM)[21]
Limit of Quantitation (LOQ) Low nM to low µM range[20]µg/L to low g/100g range[15][22]Low µM range (e.g., 0.2 µM)[21]
Precision (%RSD) < 15%[20]< 11%[15]< 15%
Accuracy/Recovery (%) 85-115%97-103%[15]85-115%

Table 2: Typical performance characteristics for quantitative amino acid analysis methods. Values are representative and will vary based on the specific analyte, matrix, and instrumentation.

Chapter 4: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for method development. Researchers must perform their own validation according to established guidelines.[19]

Protocol 1: Quantitative Analysis of AMHA by GC-MS with Silylation

This protocol is adapted from established methods for amino acid analysis using silylation reagents.[8]

  • Sample Preparation: Prepare fungal extract as described in Chapter 1. Transfer an aliquot equivalent to a known starting mass of mycelia to a glass vial and dry completely under a stream of nitrogen.

  • Derivatization:

    • Add 100 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile to the dried extract.

    • Cap the vial tightly and heat at 100 °C for 4 hours in a heating block or oven.[8]

    • Allow the sample to cool to room temperature.

  • GC-MS Analysis:

    • GC System: Agilent 7890A or equivalent.

    • Column: SLB™-5ms (20 m x 0.18 mm, 0.18 µm) or similar.[8]

    • Injection: 1 µL injected in split mode (e.g., 20:1) at 250 °C.[4]

    • Oven Program: Initial temperature of 160 °C held for 3 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS System: Agilent 5975C or equivalent.

    • Mode: Electron Impact (EI) ionization. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for the TBDMS-derivative of AMHA.

  • Quantification: Prepare a calibration curve using AMHA standards (derivatized in the same manner as the samples) and a suitable internal standard.

Protocol 2: Quantitative Analysis of AMHA by LC-MS/MS (Direct Method)

This protocol is based on direct "dilute and shoot" methods developed for amino acid analysis in biological fluids.[17]

  • Sample Preparation:

    • Prepare fungal extract as described in Chapter 1, stopping after the protein precipitation step (addition of acetonitrile and centrifugation).

    • Take the resulting supernatant and dilute it 1:10 (or as needed to fall within the calibration range) with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.[21]

    • Column: A column suitable for polar analytes, such as an Intrada Amino Acid column or a mixed-mode column.[17][18]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A shallow gradient starting at 5% B, holding for 1-2 minutes, then ramping to ~50% B over 5-7 minutes, followed by a wash and re-equilibration. Total run time is typically under 15 minutes.[18]

    • Flow Rate: 0.4 - 0.6 mL/min.

    • MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).[21]

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Determine the specific precursor ion (M+H)⁺ and the most stable, abundant product ion(s) for AMHA by infusing a standard solution.

  • Quantification: Prepare a calibration curve in a "substitute matrix" (e.g., the extraction solvent) to avoid interference from potential endogenous AMHA in a control fungus.[16] Use a stable isotope-labeled internal standard if available for the highest accuracy.

Conclusion and Recommendations

The is a challenging but achievable task with modern analytical instrumentation.

  • For high-throughput screening and maximum sensitivity/selectivity, LC-MS/MS is the unequivocal gold standard. Its ability to perform direct analysis with minimal sample cleanup after protein precipitation makes it highly efficient and robust for complex matrices.

  • GC-MS provides an excellent, cost-effective alternative if an LC-MS/MS system is unavailable. It offers high resolving power, though it requires a more involved and time-consuming derivatization step. Careful optimization of the derivatization reaction is key to achieving good reproducibility.

  • HPLC-FLD is a reliable workhorse method. While it may not achieve the same low detection limits as mass spectrometry-based methods, its robustness and accessibility make it a viable option for applications where analyte concentrations are expected to be higher.

The choice of method ultimately depends on the specific research question, sample throughput requirements, and available resources. Regardless of the chosen platform, a well-executed sample preparation protocol and a thoroughly validated analytical method are paramount to generating accurate and trustworthy quantitative data.

References

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Validation

A Senior Application Scientist's Guide to Amino Acid Analysis: Pre-Column vs. Post-Column Derivatization

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of protein characterization, nutritional analysis, and clinical diagnostics.[1][2][3] Since mos...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of protein characterization, nutritional analysis, and clinical diagnostics.[1][2][3] Since most amino acids lack a native chromophore or fluorophore, their detection by High-Performance Liquid Chromatography (HPLC) necessitates a chemical derivatization step to render them detectable.[4][5][6] This critical step can be performed either before the sample is introduced to the HPLC column (pre-column) or after the amino acids have been separated by the column (post-column).[1][4][5]

The choice between these two fundamental approaches is not trivial; it profoundly impacts sensitivity, selectivity, throughput, and the overall validity of the analytical method. This guide provides an in-depth, objective comparison of pre-column and post-column derivatization techniques, grounded in established methodologies and experimental data, to empower you to make the most informed decision for your specific application.

The Core Principle: Why Derivatize?

Amino acid analysis fundamentally involves protein hydrolysis, followed by the separation, detection, and quantification of the liberated amino acids.[1][7] Derivatization converts amino acids into derivatives with similar chemical structures that possess properties amenable to detection, such as UV absorbance or fluorescence.[1][5][6] This chemical transformation is essential for achieving the sensitivity and selectivity required for trace-level analysis in complex matrices like protein hydrolysates, physiological fluids, and pharmaceutical preparations.[1][8][9]

At a Glance: Pre-Column vs. Post-Column Derivatization

FeaturePre-Column DerivatizationPost-Column Derivatization
Principle Derivatization occurs before HPLC separation. The resulting derivatives are then separated.Amino acids are separated in their native form first, then derivatized online after the column.
Typical Chromatography Reversed-Phase (RP) HPLC/UPLCIon-Exchange Chromatography (IEC)
Common Reagents OPA, FMOC, AQC, PITC, Dansyl ChlorideNinhydrin, OPA, Fluorescamine
Sensitivity Generally higher (low pmol to fmol)Good (low to mid pmol)
Speed Faster analysis times, amenable to UPLCSlower, due to IEC separation and reaction time
Reproducibility Can be affected by reaction kinetics and matrixHighly reproducible and robust, considered the "gold standard"[10][11]
Flexibility Wide variety of reagents and detection methods (UV, FLD, MS)More limited reagent choice; primarily UV-Vis or FLD
Instrumentation Standard HPLC/UPLC system; autosampler may perform derivatizationRequires an additional reagent pump, mixing tee, and reaction coil/oven
Matrix Effects More susceptible to interference from the sample matrix affecting the reactionLess susceptible, as separation occurs before derivatization[12][13][14]
Artifacts Potential for multiple derivative products and reagent peaksNo reagent-related peaks, as excess reagent is not detected with the analyte

Deep Dive: Pre-Column Derivatization

In pre-column derivatization, the chemical reaction is completed before the sample is injected into the chromatograph.[1] This approach allows for the use of powerful reversed-phase (RP) HPLC and Ultra-Performance Liquid Chromatography (UPLC) systems, which offer high resolution and rapid analysis times.[15][16][17]

The Workflow

The derivatization reaction is typically performed manually or, more commonly, automated using a modern autosampler.[16][18][19] Automation significantly improves reproducibility by precisely controlling reaction times and reagent volumes.[15][18] Once derivatized, the stable amino acid adducts are separated on a C18 column.

cluster_pre Pre-Injection cluster_hplc HPLC System Sample Sample + Amino Acids Reaction Automated Derivatization (in vial or needle) Sample->Reaction Reagent Derivatizing Reagent Reagent->Reaction Derivatives Stable Amino Acid Derivatives Reaction->Derivatives Injection Injection Derivatives->Injection Column Reversed-Phase Column (C18) Injection->Column Detector Detector (UV or FLD) Column->Detector Data Data Acquisition Detector->Data

Caption: Pre-column derivatization workflow.

Key Reagents & Their Causality

The choice of reagent is critical and dictates the sensitivity and selectivity of the analysis.

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[20]

    • Expertise: OPA is excellent for high-sensitivity fluorescence detection.[19] However, it does not react with secondary amines like proline and hydroxyproline.[21][22] This limitation is often overcome by using it in tandem with FMOC.[18][21][22] The derivatives can be unstable, making automated, just-prior-to-injection derivatization the preferred, most reproducible approach.[19]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amino acids to form stable, fluorescent derivatives.[21][22]

    • Expertise: While versatile, the hydrolysis by-product of FMOC-Cl is itself fluorescent, which can lead to interfering peaks in the chromatogram.[21] Careful chromatographic method development is required to resolve these from the amino acid peaks.

  • 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): Marketed as the Waters AccQ•Tag™ chemistry, AQC reacts with both primary and secondary amines to form highly stable, fluorescent urea derivatives.[9][21][23]

    • Expertise: This is arguably one of the most robust and popular pre-column methods.[21] The derivatives are exceptionally stable for days, allowing for batch processing and re-injection if needed.[9] The chemistry is well-characterized and part of a system-based approach that includes dedicated columns and eluents for reliable performance.[8][9][23][24]

  • Phenylisothiocyanate (PITC): Also known as Edman's reagent and used in the Pico-Tag™ method, PITC reacts with primary and secondary amino acids to form phenylthiocarbamyl (PTC) derivatives that are UV-active.[21][25]

    • Expertise: This is a classic, reliable method, but the derivatization process is more complex, requiring anhydrous conditions and a vacuum drying step to remove excess reagent, which can interfere with the chromatography.[21][25]

Deep Dive: Post-Column Derivatization

Post-column derivatization is the classical approach to amino acid analysis, often considered the "gold standard" for its robustness and reproducibility.[10][11] In this technique, the amino acids are first separated in their native state, typically by ion-exchange chromatography (IEC), and then mixed with a derivatizing reagent in a post-column reactor before flowing to the detector.[4][12]

The Workflow

The key distinction of this method is the addition of hardware to a standard HPLC system: a second pump to deliver the reagent, a T-piece for mixing the column eluent with the reagent, and a heated reaction coil to facilitate a rapid and complete reaction.[26][27]

cluster_hplc HPLC System cluster_post Post-Column Reactor System cluster_detect Detection Injection Injection of Native Amino Acids Column Ion-Exchange Column Injection->Column MixingTee Column->MixingTee ReagentPump Reagent Pump Reagent Derivatizing Reagent ReagentPump->Reagent Reagent->MixingTee Reactor Heated Reaction Coil MixingTee->Reactor Detector Detector (UV-Vis) Reactor->Detector Data Data Acquisition Detector->Data

Caption: Post-column derivatization workflow.

Key Reagents & Their Causality
  • Ninhydrin: This is the most common reagent for post-column derivatization. It reacts with primary and most secondary amino acids at elevated temperatures to produce a deep purple compound (Ruhemann's purple), which is detected by absorbance at 570 nm.[12] Secondary amines like proline yield a yellow product detected at 440 nm.[12][28]

    • Expertise: The dual-wavelength detection allows for the simultaneous quantification of both primary and secondary amino acids in a single run.[12][28] The method is highly robust, reproducible, and less susceptible to matrix interference because the sample components are separated before the reaction occurs.[12][13][14] However, the instrumentation is more complex, and the high temperatures (125-135°C) required can be a drawback.[10] The separation on ion-exchange columns is also typically slower than modern RP-HPLC methods.

Experimental Protocols

Protocol 1: Pre-Column Derivatization with AccQ•Tag™ Ultra (AQC)

This protocol is based on the widely used Waters AccQ•Tag™ Ultra method, designed for UPLC systems.[9][23][24]

1. Sample Hydrolysis (if required for protein/peptide samples):

  • Justification: To analyze the amino acid composition of a protein or peptide, the constituent peptide bonds must first be broken.
  • Accurately weigh the protein sample and place it in a hydrolysis tube.
  • Add 6 N HCl.
  • Seal the tube under vacuum and hydrolyze at 110°C for 24 hours.[12]
  • After hydrolysis, evaporate the HCl under vacuum. Reconstitute the dried residue in a known volume of a suitable buffer (e.g., 0.1 N HCl).[12]

2. Derivatization Reaction:

  • Justification: This automated step ensures precise timing and mixing for a complete and reproducible reaction, converting both primary and secondary amino acids into stable, fluorescent derivatives.[9]
  • In a sample vial, combine 70 µL of AccQ•Tag Ultra Borate Buffer with 10 µL of the sample or standard.
  • Add 20 µL of the AccQ•Tag Ultra Reagent (AQC, dissolved in acetonitrile).
  • Vortex immediately for several seconds.
  • Heat the vial at 55°C for 10 minutes. This step ensures the complete conversion of the derivatized tyrosine to a single, stable product.[9]
  • The sample is now stable and ready for analysis.

3. UPLC Conditions:

  • Column: Waters AccQ•Tag Ultra C18, 1.7 µm[23]
  • Mobile Phase A: AccQ•Tag Ultra Eluent A Concentrate, diluted
  • Mobile Phase B: AccQ•Tag Ultra Eluent B
  • Detection: Fluorescence (Excitation: 266 nm, Emission: 473 nm)
  • Gradient: A specific gradient optimized for the separation of the 17 proteinogenic amino acids.
Protocol 2: Post-Column Derivatization with Ninhydrin

This protocol describes a classic, robust method for amino acid analysis.

1. Sample Preparation:

  • Perform protein hydrolysis as described in Protocol 1, if necessary.
  • Reconstitute the sample in a buffer compatible with the ion-exchange system, typically a lithium or sodium citrate buffer at pH 2.2.[12]
  • Filter the sample through a 0.2 µm filter to remove particulates.

2. HPLC System Setup:

  • Justification: This dedicated setup ensures that underivatized amino acids are first separated based on their charge before being quantitatively derivatized and detected.
  • HPLC System: An HPLC equipped with a biocompatible pump for gradient elution.
  • Column: A dedicated cation-exchange column for amino acid analysis.
  • Post-Column System: A reagent pump, mixing tee, and a heated reaction coil (e.g., 130°C).
  • Detector: A UV-Vis detector capable of monitoring two wavelengths simultaneously (570 nm and 440 nm).

3. Chromatographic and Reaction Conditions:

  • Mobile Phase: A series of citrate buffers with increasing pH and salt concentration are used to elute the amino acids from the ion-exchange column.[28]
  • Reagent: Ninhydrin reagent solution is delivered by the post-column pump at a constant flow rate.
  • Detection: Monitor absorbance at 570 nm for primary amino acids and 440 nm for secondary amino acids like proline.[28]
  • Quantification: Identify and quantify peaks by comparing retention times and peak areas to a known amino acid standard mixture.[12]

Method Validation: A Trustworthiness Imperative

For professionals in drug development, all analytical methods must be validated according to ICH guidelines.[29][30][31] Both pre- and post-column methods can be validated for parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.

Post-column derivatization is often cited for its high reproducibility and is considered a benchmark method.[5][11] However, modern automated pre-column methods, particularly those like AccQ•Tag, have demonstrated excellent quantitative performance with lower coefficients of variation than manual protocols.[8][15][32]

Conclusion: Selecting the Right Path

The choice between pre- and post-column derivatization is a strategic one, dictated by the specific needs of your laboratory and application.

Choose Pre-Column Derivatization when:

  • High sensitivity (low pmol to fmol levels) is paramount.

  • High throughput and rapid analysis times are required.

  • You are using modern UPLC instrumentation to maximize resolution and speed.

  • Flexibility in detection methods, including mass spectrometry, is desired.

Choose Post-Column Derivatization when:

  • Robustness, reliability, and ultimate reproducibility are the primary concerns.

  • You are analyzing complex sample matrices where interference is a significant risk.

  • You need to quantify both primary and secondary amino acids with a well-established, "gold standard" method.

  • You have access to the dedicated instrumentation required for this technique.

By understanding the fundamental principles, workflows, and the causality behind the experimental choices for each technique, researchers can confidently select and implement the most appropriate method, ensuring the generation of accurate, reliable, and defensible amino acid analysis data.

References

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  • ResearchGate. Post Column Amino Acid Analysis. ResearchGate. [Link]

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  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

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  • White, J. A., Hart, R. J., & Fry, J. C. (1986). An evaluation of the Waters Pico-Tag system for the amino-acid analysis of food materials. Journal of Automatic Chemistry, 8(4), 170-177. [Link]

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